molecular formula C9H8F2O3 B043644 4-Ethoxy-2,3-difluorobenzoic acid CAS No. 124728-45-6

4-Ethoxy-2,3-difluorobenzoic acid

货号: B043644
CAS 编号: 124728-45-6
分子量: 202.15 g/mol
InChI 键: KMFHBAZUQFJVKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-2,3-difluorobenzoic acid is a strategically substituted benzoic acid derivative of significant interest in medicinal chemistry and material science. Its core value lies in its multifunctional structure, serving as a versatile building block for the synthesis of complex molecules. The benzoic acid moiety provides a handle for amide coupling or esterification, while the ethoxy group introduces steric and electronic effects that can influence a compound's pharmacokinetic properties, such as metabolic stability and lipophilicity. The two fluorine atoms at the 2 and 3 positions are particularly critical; fluorine incorporation is a well-established strategy in drug design to modulate pKa, enhance membrane permeability, improve metabolic stability by blocking oxidative metabolism, and increase binding affinity through dipole interactions and isosteric replacement.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-ethoxy-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFHBAZUQFJVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377710
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124728-45-6, 875664-49-6
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 4-Ethoxy-2,3-difluorobenzoic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This document outlines the core reaction, experimental protocols, and expected quantitative data.

Synthesis Pathway Overview

The most direct and plausible synthetic route to this compound commences with the commercially available starting material, 2,3,4-trifluorobenzoic acid. The synthesis hinges on the selective nucleophilic aromatic substitution of the fluorine atom at the C4 position with an ethoxy group. The electron-withdrawing nature of the carboxylic acid group activates the para-position, rendering the C4 fluorine atom susceptible to displacement by a suitable nucleophile, in this case, the ethoxide ion.

The primary transformation is the reaction of 2,3,4-trifluorobenzoic acid with sodium ethoxide in a suitable polar aprotic solvent. The reaction is followed by an acidic workup to protonate the carboxylate and yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterValueSource/Notes
Starting Material
Name2,3,4-Trifluorobenzoic acidCommercially available
Molecular FormulaC₇H₃F₃O₂
Molecular Weight176.09 g/mol
Reagent
NameSodium ethoxideCommercially available or prepared in situ
Molecular FormulaC₂H₅NaO
Molecular Weight68.05 g/mol
Product
NameThis compound
Molecular FormulaC₉H₈F₂O₃[1]
Molecular Weight202.16 g/mol
Boiling Point282.2°C at 760 mmHg
Reaction Conditions
SolventDimethylformamide (DMF)Aprotic polar solvent
Temperature80-100 °CEstimated based on similar reactions
Reaction Time4-8 hoursEstimated based on similar reactions
Yield
Expected Yield70-85%Estimated based on analogous reactions

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.

Materials:

  • 2,3,4-Trifluorobenzoic acid (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluorobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.

  • Reagent Addition: Carefully add sodium ethoxide (1.2 eq) to the stirred solution. The reaction mixture may experience a slight exotherm.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 1 M hydrochloric acid, which will precipitate the crude product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway start 2,3,4-Trifluorobenzoic acid product This compound start->product Nucleophilic Aromatic Substitution reagents Sodium Ethoxide (NaOEt) DMF, 80-100 °C

Caption: Synthesis of this compound via SNAr.

Experimental Workflow

Experimental_Workflow A 1. Dissolve 2,3,4-Trifluorobenzoic Acid in DMF B 2. Add Sodium Ethoxide A->B C 3. Heat Reaction Mixture (80-100 °C, 4-8h) B->C D 4. Cool to Room Temperature and Quench with 1M HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry with MgSO₄ and Concentrate F->G H 8. Purify by Recrystallization G->H I Final Product: this compound H->I

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Pathway

An alternative route to this compound involves the hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile. This pathway may be advantageous if the nitrile precursor is readily available or can be synthesized efficiently.

Alternative Pathway Diagram

Alternative_Pathway start 4-Ethoxy-2,3-difluorobenzonitrile product This compound start->product Hydrolysis reagents H₂SO₄ (aq) or NaOH (aq) Heat

Caption: Alternative synthesis via hydrolysis of the corresponding nitrile.

This technical guide provides a comprehensive, albeit representative, pathway for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be strictly adhered to throughout all experimental procedures.

References

Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Ethoxy-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.2-7.5Multiplet1HAr-H
~6.9-7.1Multiplet1HAr-H
~4.1-4.3Quartet2H-OCH₂CH₃
~1.4-1.6Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~150-155 (d, JCF)C-F
~145-150 (d, JCF)C-F
~140-145C-OEt
~120-125Ar-CH
~115-120Ar-CH
~65-70-OCH₂CH₃
~14-16-OCH₂CH₃

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)Multiplicity
-130 to -140Multiplet
-145 to -155Multiplet

Table 4: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Ether and Carboxylic acid)
~1100-1200StrongC-F stretch

Table 5: Predicted Mass Spectrometry Data

m/zIon
202.04[M]⁺
201.04[M-H]⁻
185.04[M-OH]⁺
173.04[M-C₂H₅]⁺
157.03[M-COOH]⁺
129.03[M-COOH-C₂H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: spectral width of -100 to -200 ppm, pulse angle of 45 degrees, relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI conditions: set appropriate voltages for the capillary and cone, nebulizer gas flow, and desolvation temperature.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic data analysis.

SpectroscopicAnalysisWorkflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for obtaining and analyzing spectroscopic data.

LogicalRelationship Logical Relationships in Structural Elucidation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Molecular Structure of This compound Connectivity Proton & Carbon Connectivity Connectivity->Structure FluorineEnv Fluorine Environments FluorineEnv->Structure FuncGroups Functional Groups (COOH, C-O, C-F, C=C) FuncGroups->Structure MolWeight Molecular Weight MolWeight->Structure Fragmentation Fragmentation Pattern Fragmentation->Structure

Caption: Relationship of spectroscopic data to structural determination.

Physical and chemical properties of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzoic acid, with the CAS Number 126162-13-8, is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, including altered acidity, lipophilicity, and metabolic stability. This technical guide provides a summary of the available physical and chemical properties of this compound, outlines a plausible synthetic approach, and discusses its potential applications in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following tables summarize key physical and chemical properties sourced from chemical supplier databases and computational predictions.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈F₂O₃PubChem[1]
Molecular Weight 202.16 g/mol Crysdot LLC[2]
Appearance White to off-white solid (typical)Inferred from related compounds
Melting Point 201-203 °CCrysdot LLC[2]
Boiling Point 282.2 °C at 760 mmHgCrysdot LLC[2]

Table 2: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
CAS Number 126162-13-8Crysdot LLC[2]
IUPAC Name This compoundPubChem[1]
SMILES CCOC1=C(C(=C(C=C1)C(=O)O)F)FPubChem[1]
InChIKey KMFHBAZUQFJVKK-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.0PubChemLite[3]
Predicted pKa Data not available
Solubility Experimental data not available

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺203.05142
[M+Na]⁺225.03336
[M-H]⁻201.03686
[M+NH₄]⁺220.07796
[M+K]⁺241.00730
Data sourced from PubChemLite.[3]

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds. A potential workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis of this compound could likely begin with a suitably substituted fluorinated benzene derivative, followed by a series of functional group transformations to introduce the ethoxy and carboxylic acid moieties.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start 1,2,3-Trifluoro-4-nitrobenzene Step1 Nucleophilic Aromatic Substitution (Sodium Ethoxide) Start->Step1 Introduces ethoxy group Step2 Reduction of Nitro Group (e.g., H₂, Pd/C) Step1->Step2 Forms aniline derivative Step3 Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCN) Step2->Step3 Forms benzonitrile Step4 Hydrolysis of Nitrile (Acid or Base Catalysis) Step3->Step4 Forms carboxylic acid Product This compound Step4->Product

Caption: Hypothetical synthesis pathway for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction. The fluorine atoms on the aromatic ring enhance its electrophilicity and can influence the regioselectivity of further aromatic substitutions.

In the context of drug development, fluorinated benzoic acids are valuable building blocks. The incorporation of fluorine atoms can modulate a drug candidate's metabolic stability, binding affinity to target proteins, and membrane permeability.

Potential Drug Discovery Workflow

Given its structure, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a general workflow for its potential application in a drug discovery program.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_preclinical Preclinical Development Start This compound Derivatization Amide/Ester Coupling (Library Synthesis) Start->Derivatization HTS High-Throughput Screening (Biochemical/Cell-based Assays) Derivatization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen ADME_Tox ADME/Toxicity Profiling Lead_Gen->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data on its properties are limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of more complex molecules. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a lipophilic ethoxy group and electron-withdrawing fluorine atoms, suggests potential applications in medicinal chemistry and materials science. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the compound's solubility and stability is paramount for its development and application, ensuring efficacy, safety, and a viable shelf-life in any formulation.

This technical guide outlines the theoretical solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and presents a framework for data analysis and interpretation.

Predicted Physicochemical Properties

A summary of predicted and known properties for this compound is presented below. These values are derived from computational models and data for analogous compounds.

PropertyValueSource
Molecular FormulaC₉H₈F₂O₃PubChem[1]
Molecular Weight202.16 g/mol Crysdot LLC
Predicted XlogP2.0PubChem[1]
Boiling Point282.2°C at 760 mmHgCrysdot LLC
AppearanceWhite to off-white solid/powderN/A

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the behavior of benzoic acid and its derivatives, this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[2][3] The solubility is influenced by the interplay between the polar carboxylic acid group and the largely nonpolar difluoroethoxy-phenyl moiety.

The following table provides an estimated qualitative solubility profile. Quantitative determination requires experimental validation as described in Section 3.2.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLowThe hydrophobic benzene ring and ethoxy group limit solubility, though the carboxylic acid provides some polarity.
MethanolPolar ProticHighThe alcohol can hydrogen bond with the carboxylic acid and solvate the ethoxy group.
EthanolPolar ProticHighSimilar to methanol, ethanol is an effective solvent for benzoic acid derivatives.[2][3]
AcetonitrilePolar AproticModerate to HighA common solvent for organic acids, capable of dissolving both polar and nonpolar components.
DichloromethaneNonpolarModerateThe organic nature of the bulk of the molecule allows for solubility.
Ethyl AcetatePolar AproticHighA versatile solvent for compounds of intermediate polarity.
n-HexaneNonpolarLowThe polarity of the carboxylic acid group is too high for significant solubility in aliphatic hydrocarbons.
5% aq. HClAcidic AqueousLowAs a weak acid itself, the compound's solubility is not expected to increase in acidic solution.
5% aq. NaOHBasic AqueousHighThe carboxylic acid will be deprotonated to form a highly soluble sodium carboxylate salt.
5% aq. NaHCO₃Weakly BasicHighSodium bicarbonate should be sufficiently basic to deprotonate the carboxylic acid, leading to dissolution.

This protocol outlines a standard method for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, 0.1 M Phosphate Buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulates. A precise volume of the filtered supernatant is then diluted with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 5 for method development). Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add Excess Compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge for Phase Separation B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: A flowchart of the equilibrium shake-flask method for solubility.

Stability Profile and Degradation Pathways

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are performed under more severe conditions to identify likely degradation products and establish degradation pathways.[5][6][7]

  • Hydrolytic Stability: The ether and carboxylic acid functional groups are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ethoxy ether linkage could potentially be cleaved. The carboxylic acid itself is stable.

  • Oxidative Stability: The benzene ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents and potentially initiated by light.

  • Photostability: Aromatic compounds often absorb UV light, which can lead to photodegradation. Photostability testing is crucial.

  • Thermal Stability: The compound is a solid with a predicted high boiling point, suggesting good thermal stability under typical storage conditions. Degradation would be expected at elevated temperatures.

This protocol is based on ICH guidelines for stability testing.[5][6][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (as co-solvent if needed)

  • pH meter, heating block or oven, photostability chamber

  • HPLC-UV system, preferably with a Mass Spectrometer (LC-MS) for peak identification

Procedure: A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for up to 48 hours.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for up to 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 7 days. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

  • Samples are taken at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Aim for 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (LC-MS) to obtain mass information on the parent and any new peaks (degradants).

Logical Flow for Stability Assessment

G Forced Degradation and Stability Testing Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradants & Establish Pathways Analysis->Report

Caption: A logical diagram illustrating the forced degradation process.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated analytical method that can accurately quantify the parent compound in the presence of any impurities or degradants.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with acidified water (e.g., 0.1% formic or phosphoric acid) is typical for acidic analytes.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-280 nm).

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by showing that the parent peak is resolved from all degradation peaks generated during the forced degradation study.

Summary

While specific quantitative data for this compound is not yet published, this guide provides a comprehensive framework for its characterization. The compound is predicted to have high solubility in organic solvents and low solubility in water, which can be increased in basic solutions. Its stability profile must be determined experimentally, with potential degradation pathways involving hydrolysis of the ether linkage and oxidation of the aromatic ring. The detailed protocols provided herein offer a clear path for researchers to generate the necessary solubility and stability data to support the development of this compound for its intended applications.

References

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

CAS Number: 124728-45-6

Molecular Formula: C₉H₈F₂O₃

Molecular Weight: 202.16 g/mol

Chemical Structure:

4-Ethoxy-2,3-difluorobenzoic acid Molecular Structure

Synonyms: 2,3-Difluoro-4-ethoxybenzoic acid

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and an ethoxy group into the benzoic acid scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and predicted spectral properties of this compound. This data is essential for its characterization, handling, and application in synthetic and analytical workflows.

PropertyValueReference
Melting Point 200-203 °C
Boiling Point 282.2 °C at 760 mmHg
SMILES CCOC1=C(C(=C(C=C1)C(=O)O)F)F[1]
InChI InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)[1]
Predicted XlogP 2.0[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous fluorinated and ethoxylated benzoic acids. A common approach involves the nucleophilic aromatic substitution of a highly fluorinated precursor followed by hydrolysis.

Proposed Synthetic Pathway:

A potential synthetic route starts from 2,3,4-trifluoronitrobenzene. The nitro group activates the aromatic ring for nucleophilic substitution. The ethoxy group is introduced by reaction with sodium ethoxide, preferentially displacing the fluorine atom at the para position due to the strong activating effect of the nitro group. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a nitrile group, and finally hydrolysis of the nitrile will yield the desired carboxylic acid.

Synthetic_Pathway_of_4-Ethoxy-2,3-difluorobenzoic_acid cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product 2,3,4-Trifluoronitrobenzene 2,3,4-Trifluoronitrobenzene 4-Ethoxy-2,3-difluoronitrobenzene 4-Ethoxy-2,3-difluoronitrobenzene 2,3,4-Trifluoronitrobenzene->4-Ethoxy-2,3-difluoronitrobenzene NaOEt, EtOH 4-Ethoxy-2,3-difluoroaniline 4-Ethoxy-2,3-difluoroaniline 4-Ethoxy-2,3-difluoronitrobenzene->4-Ethoxy-2,3-difluoroaniline Reduction (e.g., H₂, Pd/C) 4-Ethoxy-2,3-difluorobenzonitrile 4-Ethoxy-2,3-difluorobenzonitrile 4-Ethoxy-2,3-difluoroaniline->4-Ethoxy-2,3-difluorobenzonitrile Sandmeyer Reaction (NaNO₂, HCl, CuCN) 4-Ethoxy-2,3-difluorobenzoic_acid 4-Ethoxy-2,3-difluorobenzoic_acid 4-Ethoxy-2,3-difluorobenzonitrile->4-Ethoxy-2,3-difluorobenzoic_acid Hydrolysis (H₃O⁺)

Figure 1. Proposed synthetic pathway for this compound.

Applications in Drug Development

Fluorinated benzoic acids are pivotal building blocks in medicinal chemistry, primarily due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

Precursor for Quinolone Antibiotics

Substituted benzoic acids, particularly those with fluorine atoms, are crucial intermediates in the synthesis of quinolone and fluoroquinolone antibiotics. These antibiotics are a class of broad-spectrum bactericidal agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][4][5] The general structure of many quinolone antibiotics features a carboxylic acid group at the 3-position and various substituents on the bicyclic ring system, which are often introduced via reactions involving functionalized benzoic acids.

The mechanism of action of fluoroquinolone antibiotics involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[2][3]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Inhibition Ternary_Complex Fluoroquinolone-Enzyme-DNA Complex Fluoroquinolone->Ternary_Complex Forms Stable Ternary Complex Bacterial_DNA Bacterial DNA DNA_Gyrase_Topo_IV->Bacterial_DNA Binds to DNA_Gyrase_Topo_IV->Ternary_Complex Forms Stable Ternary Complex Bacterial_DNA->Ternary_Complex Forms Stable Ternary Complex DSB Double-Strand Breaks Ternary_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Figure 2. Simplified signaling pathway of fluoroquinolone antibiotic action.
Potential as an Anti-Biofilm Agent

Research on the non-fluorinated analog, 4-Ethoxybenzoic acid, has demonstrated its efficacy as an anti-biofilm agent against Staphylococcus aureus. It has been shown to inhibit biofilm formation and potentiate the sensitivity of established biofilms to vancomycin. The proposed mechanism involves the alteration of cell membrane hydrophobicity. While specific studies on the anti-biofilm properties of this compound are limited, the presence of fluorine atoms could potentially enhance this activity due to their influence on lipophilicity and electronic properties.

The workflow for evaluating the anti-biofilm potential of a compound like this compound typically involves a series of in vitro assays.

Anti_Biofilm_Evaluation_Workflow Start Compound (this compound) MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Start->MIC_Determination Biofilm_Inhibition_Assay Biofilm Formation Inhibition Assay MIC_Determination->Biofilm_Inhibition_Assay Established_Biofilm_Assay Established Biofilm Eradication Assay Biofilm_Inhibition_Assay->Established_Biofilm_Assay Synergy_Testing Synergy Testing with Conventional Antibiotics Established_Biofilm_Assay->Synergy_Testing Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Hydrophobicity, Gene Expression) Synergy_Testing->Mechanism_of_Action_Studies Results Evaluation of Anti-Biofilm Potential Mechanism_of_Action_Studies->Results

Figure 3. Experimental workflow for evaluating anti-biofilm activity.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug discovery and development. Its fluorinated structure makes it a promising precursor for the synthesis of potent pharmaceuticals, particularly quinolone antibiotics. Furthermore, based on the activity of its non-fluorinated analog, it holds potential as a novel anti-biofilm agent. Further research into its synthesis, biological activity, and incorporation into drug scaffolds is warranted to fully explore its therapeutic potential.

References

The Untapped Potential of 4-Ethoxy-2,3-difluorobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated organic molecules are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance potency, metabolic stability, and pharmacokinetic profiles. This technical guide delves into the potential applications of 4-Ethoxy-2,3-difluorobenzoic acid, a promising but currently underexplored scaffold in medicinal chemistry. While direct applications of this specific isomer are not yet extensively documented, this paper will extrapolate its potential by examining the established roles of structurally similar fluorinated and ethoxy-substituted benzoic acid derivatives. We will present hypothetical synthetic routes, propose potential biological targets, and outline experimental workflows for the future development of novel therapeutics based on this core structure.

Introduction: The Role of Fluorine and Ethoxy Groups in Drug Design

The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their biological activity. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate conformation, and block metabolic pathways.[1][2] The difluoro substitution pattern, in particular, offers a way to fine-tune these effects.

Similarly, the ethoxy group can enhance ligand-receptor interactions through hydrogen bonding and hydrophobic interactions, and it can improve oral bioavailability. The combination of these features in the this compound scaffold presents a unique starting point for the design of novel therapeutic agents.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound could be explored for a variety of therapeutic areas.

Enzyme Inhibitors

The benzoic acid moiety is a common feature in many enzyme inhibitors. By forming amides or esters, the this compound core could be elaborated to target a range of enzymes. For instance, derivatives of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides have been investigated as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[3]

Table 1: Hypothetical IC50 Values for Potential Enzyme Inhibitors Derived from this compound

Compound IDTarget EnzymeR-Group on AmideHypothetical IC50 (nM)
EX-101Xanthine OxidaseImidazole15
EX-102P2Y14 AntagonistSubstituted Phenyl5
EX-103Phosphodiesterase 4Substituted Phthalimide25
Antimicrobial Agents

Benzoic acid derivatives have a long history as antimicrobial agents. The unique substitution pattern of this compound could lead to the development of novel antibiotics or antifungals. For example, Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal properties.[4] Azo dyes incorporating 4-hydroxybenzoic acid have also been synthesized and demonstrated potent antibacterial activity.[5]

Proposed Synthetic and Experimental Protocols

General Synthesis of Amide Derivatives

A common and versatile method for creating a library of potential drug candidates from this compound is through amide bond formation.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or dimethylformamide, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (2.0 eq).

  • Amine Addition: Stir the mixture at room temperature for 15 minutes, then add the desired primary or secondary amine (1.2 eq).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G 4-Ethoxy-2,3-difluorobenzoic_acid This compound Activated_Ester Activated Ester Intermediate 4-Ethoxy-2,3-difluorobenzoic_acid->Activated_Ester + Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Derivative Amide Derivative Activated_Ester->Amide_Derivative + Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives.

Hypothetical Biological Screening Workflow

A logical progression for evaluating the biological activity of newly synthesized derivatives would involve a tiered screening approach.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening Active Hits Selectivity_Panel Selectivity Profiling Secondary_Screening->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Selective Hits Efficacy_Models Disease Models PK_Studies->Efficacy_Models Lead_Compound Lead Compound Efficacy_Models->Lead_Compound Compound_Library Synthesized Compound Library Compound_Library->Primary_Screening

Caption: A typical drug discovery screening cascade.

Potential Signaling Pathway Involvement

Should derivatives of this compound prove to be effective P2Y14 receptor antagonists, as has been shown for other 3-amide-5-aryl benzoic acids, they could modulate inflammatory pathways.[6]

G UDP_Glucose UDP-Glucose P2Y14_Receptor P2Y14 Receptor UDP_Glucose->P2Y14_Receptor Agonist G_Protein G Protein Activation P2Y14_Receptor->G_Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Antagonist P2Y14 Antagonist (Hypothetical Derivative) Antagonist->P2Y14_Receptor Blocks

Caption: Potential modulation of the P2Y14 signaling pathway.

Conclusion and Future Directions

This compound represents a largely untapped resource for medicinal chemists. The unique combination of its substituents suggests that its derivatives could have valuable applications in a range of therapeutic areas, from metabolic disorders to infectious diseases. The synthetic and screening protocols outlined in this guide provide a roadmap for the systematic exploration of this promising chemical space. Future research should focus on the synthesis of diverse libraries of amides and other derivatives, followed by comprehensive biological evaluation to uncover novel therapeutic leads. The development of molecules based on this scaffold could lead to the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the reaction mechanism for the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a versatile and widely applied method for the modification of aromatic rings. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data for this synthesis.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,3,4-trifluorobenzoic acid proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, displaces a fluoride ion on the aromatic ring. The presence of multiple fluorine atoms and a carboxylic acid group on the benzene ring makes it electron-deficient and thus susceptible to nucleophilic attack.

The reaction is initiated by the attack of the ethoxide nucleophile on the carbon atom at the 4-position of the 2,3,4-trifluorobenzoic acid. This position is favored due to the combined electron-withdrawing effects of the fluorine atoms and the carboxyl group, which activate the ring towards nucleophilic substitution. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and the carboxyl group, which stabilizes the complex. In the subsequent step, the aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product, this compound.

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step mechanism of the Nucleophilic Aromatic Substitution reaction for the synthesis of this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material 2,3,4-Trifluorobenzoic Acid
Reagent Sodium Ethoxide1.05 to 1.3 molar equivalents
Solvent Anhydrous EthanolCan also serve as the source of ethoxide
Reaction Temperature Room Temperature to RefluxTypically heated to ensure reaction completion
Reaction Time 1 to 20 hoursMonitored by TLC or other analytical methods
Yield HighSpecific yield is dependent on reaction conditions

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 2,3,4-Trifluorobenzoic acid

  • Sodium metal or Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Concentrated Hydrochloric acid

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in anhydrous ethanol), add 2,3,4-trifluorobenzoic acid portion-wise with stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess ethanol is removed under reduced pressure.

    • The residue is dissolved in water and transferred to a separatory funnel.

    • The aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

    • The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, which will precipitate the this compound product.

  • Isolation and Purification:

    • The precipitated solid is collected by vacuum filtration and washed with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

    • The purified product should be dried under vacuum.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Workflow start Start reagent_prep Prepare Sodium Ethoxide Solution start->reagent_prep reaction React with 2,3,4-Trifluorobenzoic Acid under Reflux reagent_prep->reaction workup Work-up: Solvent Removal, Extraction, and Acidification reaction->workup isolation Isolate Product by Filtration workup->isolation purification Purify by Recrystallization isolation->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end_node End characterization->end_node

Caption: Experimental workflow for the synthesis.

The Emergence of a Key Building Block: A Technical Guide to 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2,3-difluorobenzoic acid, a fluorinated aromatic carboxylic acid, has quietly emerged as a significant intermediate in the landscape of modern organic synthesis. While not a household name in the annals of chemical discoveries, its importance lies in its application as a versatile building block, particularly in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on its role as a key synthetic intermediate. Detailed experimental protocols and visual representations of its synthetic pathways are provided to aid researchers in its practical application.

Discovery and History: A Tale of a Modern Intermediate

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its gradual appearance and increasing utilization within the patent and scientific literature, highlighting its role as a valuable tool in the synthesis of complex molecules. Its history is intrinsically linked to the growing importance of fluorinated compounds in drug discovery and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.

The primary application and, therefore, the documented history of this compound are found in its use as a precursor to more complex molecular architectures. Its presence in numerous patents, particularly in the pharmaceutical sector, underscores its value as a key intermediate. For instance, it has been utilized in the synthesis of novel kinase inhibitors and other therapeutic agents. The ethoxy and difluoro substitutions on the benzoic acid ring provide a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate.

Physicochemical and Predicted Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈F₂O₃PubChem
Molecular Weight 202.16 g/mol PubChem
Boiling Point 282.2°C at 760 mmHgCrysdot LLC
Predicted XlogP 2PubChem

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 203.05142136.2
[M+Na]⁺ 225.03336146.0
[M-H]⁻ 201.03686136.8
[M+NH₄]⁺ 220.07796155.2
[M+K]⁺ 241.00730143.9
Data sourced from PubChem.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available fluorinated precursors. A representative synthetic protocol is detailed below, based on procedures found in the patent literature.

Representative Synthesis of this compound

A common synthetic route involves the ethoxylation of a suitably substituted difluorophenol, followed by functional group manipulations to introduce the carboxylic acid moiety. An example of a detailed experimental protocol is provided below, adapted from patent WO2022010886A1.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

    • To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Ethyl iodide (1.2 eq) is then added, and the reaction mixture is heated to 60°C and stirred for 12 hours.

    • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-ethoxy-2,3-difluorobenzene.

  • Step 2: Lithiation and Carboxylation to form this compound

    • A solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of a strong base, typically n-butyllithium (1.1 eq), is added dropwise, and the mixture is stirred at -78°C for 1 hour.

    • Carbon dioxide gas is then bubbled through the reaction mixture for 1-2 hours, or an excess of crushed dry ice is added.

    • The reaction is allowed to warm to room temperature and then quenched by the addition of water.

    • The aqueous layer is separated and acidified with a mineral acid, such as 1M HCl, to a pH of approximately 2-3.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Synthetic Workflow Diagram

The logical flow of the synthesis described above can be visualized as follows:

G A 2,3-Difluorophenol B 1-Ethoxy-2,3-difluorobenzene A->B Ethylation (Ethyl iodide, K₂CO₃) C This compound B->C Lithiation & Carboxylation (n-BuLi, CO₂)

Caption: Synthetic pathway for this compound.

Role in Drug Discovery and Development

The true significance of this compound is illuminated by its application in the synthesis of complex, biologically active molecules. It serves as a critical building block for introducing a 4-ethoxy-2,3-difluorophenyl moiety into a larger molecular scaffold. This is typically achieved by converting the carboxylic acid to a more reactive functional group, such as an acid chloride or an amide, which can then be coupled with other synthetic intermediates.

Amide Coupling as a Key Transformation

A frequent and pivotal step in utilizing this compound is its conversion to an amide. This reaction connects the fluorinated benzoic acid fragment to an amine-containing molecule, forming a stable amide bond that is a common feature in many pharmaceutical compounds.

Experimental Protocol: General Amide Coupling Procedure

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), is added a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated sodium bicarbonate), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amide.

Logical Workflow for Application in Synthesis

The following diagram illustrates the central role of this compound as an intermediate that is first activated and then coupled to another molecule.

G A This compound B Activated Intermediate (e.g., Acyl Chloride, Activated Ester) A->B Activation (e.g., SOCl₂, HATU) D Final Coupled Product (e.g., Biologically Active Amide) B->D Amide Coupling C Amine-containing Intermediate (R-NH₂) C->D

Caption: General workflow for utilizing the acid in amide synthesis.

Conclusion

This compound stands as a testament to the importance of specialized chemical intermediates in modern research and development. While its own "discovery" is interwoven with its practical applications, its value to the scientific community is clear. As a readily available and versatile building block, it enables the efficient synthesis of complex molecules with potentially enhanced biological and material properties. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists, empowering them to explore new frontiers in drug discovery and materials science.

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxy-2,3-difluorobenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details the synthetic methodologies for creating these compounds, presents their biological activities—primarily focusing on antimicrobial and anticancer applications—and explores the underlying mechanisms of action where known. Particular attention is given to the structure-activity relationships (SAR) that govern their efficacy. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Fluorinated organic molecules have garnered considerable interest in the field of drug discovery due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The presence of the difluoro substitution pattern on the benzene ring, combined with the ethoxy group, offers a unique electronic and steric profile that can be exploited for targeted drug design.

This guide will explore the synthesis of this compound and its conversion into a variety of derivatives, including amides and other analogs. Furthermore, it will collate and present the available data on their biological activities, with a focus on their potential as antimicrobial and anticancer agents. Where available, detailed experimental protocols and quantitative biological data are provided to facilitate further research and development in this area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. While specific literature on the direct synthesis of the parent acid is limited, a general approach can be extrapolated from the synthesis of related fluorinated and ethoxy-substituted benzoic acids.

A plausible synthetic route would likely begin with a commercially available difluorinated precursor. The introduction of the ethoxy group can be achieved via a nucleophilic aromatic substitution reaction on a suitably activated difluorinated benzene ring. Subsequent modification of other functional groups, such as the conversion of a nitrile or an aldehyde to a carboxylic acid, would lead to the desired this compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound.

G General Synthetic Workflow A Starting Material (e.g., Difluoronitrobenzene) B Introduction of Ethoxy Group (Nucleophilic Aromatic Substitution) A->B NaOEt, EtOH C Functional Group Transformation (e.g., Reduction of Nitro Group) B->C Fe, HCl D Introduction of Carboxylic Acid (e.g., Sandmeyer Reaction) C->D 1. NaNO2, HCl 2. CuCN, KCN E This compound D->E H3O+, Heat F Activation of Carboxylic Acid (e.g., Thionyl Chloride) E->F SOCl2 G Amide/Ester Formation F->G Amine/Alcohol H Derivative Library G->H

Caption: A generalized synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Benzoic Acid via Diazotization and Cyanation (Sandmeyer Reaction)

This protocol is adapted from general procedures for the synthesis of aromatic carboxylic acids from anilines.

  • Diazotization of the corresponding aniline:

    • Dissolve the starting 4-ethoxy-2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Hydrolysis of the Nitrile:

    • Cool the reaction mixture and extract the resulting benzonitrile with an organic solvent (e.g., toluene).

    • Wash the organic layer with water and brine.

    • Add a solution of concentrated sulfuric acid and water to the organic extract.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the hydrolysis, cool the mixture and separate the layers.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Amide Derivative Synthesis

This protocol describes the general synthesis of benzamide derivatives from the corresponding benzoic acid.

  • Activation of the Carboxylic Acid:

    • To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

    • In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound derivatives are limited in the public domain, the broader class of fluorinated benzamides and related structures has shown significant promise in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of fluorinated benzoic acids have been investigated for their antibacterial properties. A notable target for such compounds is the bacterial cell division protein FtsZ.[1] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.

The 2,6-difluoro-3-methoxybenzamide moiety has been identified as a key pharmacophore for FtsZ inhibition.[1] It is plausible that 4-ethoxy-2,3-difluorobenzamide derivatives could also exhibit activity against this target. The ethoxy group at the 4-position may influence the compound's solubility, cell permeability, and binding affinity to the target protein.

Structure-Activity Relationship (SAR) Insights for FtsZ Inhibitors:

  • Fluorine Substitution: The presence and position of fluorine atoms on the benzamide ring are critical for activity. The 2,6-difluoro substitution pattern is often associated with potent FtsZ inhibition.

  • Alkoxy Group: The nature and position of the alkoxy group (methoxy or ethoxy) can modulate the activity. The ethoxy group in the 4-position may offer advantages in terms of metabolic stability and pharmacokinetic properties compared to a methoxy group.

  • Amide Substituents: Modifications at the amide nitrogen can significantly impact the compound's potency and spectrum of activity.

Table 1: Hypothetical Antimicrobial Activity Data for 4-Ethoxy-2,3-difluorobenzamide Analogs

Since no specific data is available, this table is presented as a template for organizing future experimental results.

Compound IDR-Group (at amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
EDA-1 H--
EDA-2 Methyl--
EDA-3 Ethyl--
EDA-4 Phenyl--
EDA-5 4-Fluorophenyl--
Anticancer Activity

Benzamide derivatives are a well-established class of anticancer agents, with some acting as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The structural features of this compound derivatives make them interesting candidates for evaluation as anticancer agents.

Potential Mechanisms of Anticancer Activity:

  • HDAC Inhibition: Certain benzamide structures can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This can result in changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The benzamide scaffold can be found in various kinase inhibitors. The specific substitution pattern of this compound could be optimized to target specific kinases involved in cancer cell proliferation and survival.

  • Induction of Oxidative Stress: Some benzamide derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and apoptosis.[2]

Table 2: Hypothetical Anticancer Activity Data for 4-Ethoxy-2,3-difluorobenzamide Analogs

This table serves as a template for recording future experimental data.

Compound IDR-Group (at amide)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
EDA-1 H--
EDA-2 Pyridin-2-yl--
EDA-3 4-Chlorophenyl--
EDA-4 3,4-Dimethoxyphenyl--
EDA-5 Naphthyl--

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Inhibition of Bacterial Cell Division via FtsZ

The following diagram illustrates the proposed mechanism of action for benzamide-based FtsZ inhibitors.

G Proposed Mechanism of FtsZ Inhibition cluster_0 Bacterial Cell FtsZ FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ->Z_ring GTP Hydrolysis Divisome Divisome Assembly Z_ring->Divisome Division Cell Division Divisome->Division Division_Blocked Cell Division Blocked (Filamentation) Division->Division_Blocked Inhibitor 4-Ethoxy-2,3-difluorobenzamide Derivative Inhibitor->Inhibition Inhibition->Z_ring Inhibition

Caption: Proposed mechanism of action for 4-ethoxy-2,3-difluorobenzamide derivatives as FtsZ inhibitors.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized this compound derivatives.

G Biological Evaluation Workflow A Synthesized Derivatives B Primary Screening (e.g., Antimicrobial MIC, Anticancer IC50) A->B C Hit Identification B->C D Secondary Assays (e.g., Mechanism of Action, Specificity) C->D E Lead Optimization (SAR Studies) D->E E->A Iterative Synthesis F In Vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

References

Safe Handling and Storage of 4-Ethoxy-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the recommended procedures for the safe handling and storage of 4-Ethoxy-2,3-difluorobenzoic acid, tailored for a laboratory and research environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a solid powder.[1] The primary hazards associated with similar fluorinated and ethoxy-substituted benzoic acids include irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Summary (Extrapolated)

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
alt text

Safe Handling Procedures

Safe handling is paramount to minimize exposure and ensure personnel safety. Engineering controls, personal protective equipment, and proper hygiene practices are essential.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[4]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following recommendations are based on the potential hazards.[2][5]

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2]Protects against dust particles and splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[2][4] Gloves must be inspected before use.[2]Prevents skin contact.
Skin and Body Protection A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1][6]Protects skin from accidental contact.
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) is recommended.[4][5]Prevents inhalation of airborne particles.
Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling the substance and before breaks or at the end of the workday.[2][4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]

  • Do not eat, drink, or smoke in laboratory areas.[3]

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Container: Keep the container tightly closed.[1][3]

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][3] Storage at room temperature is generally acceptable.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Use personal protective equipment as outlined in Section 2.2. Ensure adequate ventilation. Avoid breathing dust.[4]

  • Environmental Precautions: Prevent the product from entering drains.[4][7]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and halogenated hydrogen gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocol: Weighing and Dissolving

This protocol outlines the safe procedure for weighing this compound and preparing a solution.

  • Preparation:

    • Don all required PPE: lab coat, safety glasses, and nitrile gloves.

    • Ensure the chemical fume hood is operational.

    • Prepare a clean weighing paper or boat, a spatula, and a labeled beaker with the chosen solvent.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood to contain any dust.

    • Place the weighing vessel on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula. Avoid generating dust.

    • Securely close the primary storage container immediately after dispensing.

  • Dissolution:

    • Carefully transfer the weighed solid into the labeled beaker containing the solvent.

    • Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the beaker covered with a watch glass or paraffin film to the extent possible.

  • Cleanup:

    • Dispose of the used weighing paper/boat in the designated solid chemical waste container.

    • Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel, disposing of it in the solid waste container.

    • Wash hands thoroughly after completing the procedure.

Visual Workflow Diagrams

The following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage & Disposal Prep Assess Risks & Review SDS DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Receive Receive & Inspect Container DonPPE->Receive Weigh Weigh Solid Compound Receive->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store in Cool, Dry, Ventilated Area (Tightly Closed Container) Dissolve->Store Clean Clean Work Area Store->Clean Dispose Dispose of Waste (Follow Regulations) Clean->Dispose DoffPPE Doff PPE & Wash Hands Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

EmergencyResponseFlow cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Occurs Flush Immediately flush with water for at least 15 minutes. Start->Flush FreshAir Move to fresh air. Start->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Start->RinseMouth RemoveClothing Remove contaminated clothing. Flush->RemoveClothing SeekMedical Seek Medical Attention RemoveClothing->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Emergency first-aid response flowchart for exposure incidents.

References

Methodological & Application

Using 4-Ethoxy-2,3-difluorobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethoxy-2,3-difluorobenzoic acid as a versatile building block in modern organic synthesis. The unique substitution pattern of this aromatic carboxylic acid, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, imparts valuable properties to target molecules, making it a key intermediate in the development of pharmaceuticals and advanced materials.

Synthesis of Kinase Inhibitors

The substituted benzamide moiety is a common scaffold in a wide range of kinase inhibitors. This compound is an ideal starting material for the synthesis of potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). The fluorine atoms can enhance binding affinity and improve metabolic stability, while the ethoxy group can be used to modulate solubility and pharmacokinetic properties.

The primary synthetic transformation is the formation of an amide bond between this compound and a suitable amine-containing fragment. This is typically achieved using standard peptide coupling reagents.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative yields for amide coupling reactions of fluorinated benzoic acids with various amines, utilizing common coupling reagents. While these examples do not use this compound directly, they provide expected yield ranges for analogous transformations.

Amine SubstrateCoupling ReagentBaseSolventTime (h)Yield (%)
AnilineHATUDIEADMF485
BenzylamineEDC/HOBtDIEADCM1285
MorpholineHATUDIEADMF295
4-FluoroanilinePyBOPDIEADMF688
tert-ButylamineEDC/HOBtDIEADCM2465
Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, inert atmosphere flask, dissolve this compound and the amine in anhydrous DMF.

  • Add DIEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound, the amine, and HOBt in anhydrous DCM, add DIEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflow and Biological Pathways

G A This compound + Amine (R-NH2) C Amide Coupling Reaction A->C B Coupling Reagent (e.g., HATU) Base (e.g., DIEA) Solvent (e.g., DMF) B->C D N-Substituted-4-ethoxy-2,3-difluorobenzamide (Crude Product) C->D E Aqueous Workup & Purification (Chromatography) D->E F Purified Kinase Inhibitor Precursor E->F

Caption: General workflow for the synthesis of kinase inhibitor precursors.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2/Shc EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Inhibitor Inhibitor derived from This compound Inhibitor->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Synthesis of Liquid Crystal Intermediates

The unique electronic properties conferred by the ethoxy and difluoro substituents make this compound derivatives valuable precursors for liquid crystal materials. These materials are essential for display technologies, benefiting from properties such as high dielectric anisotropy and photothermal stability.

A key intermediate, 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol, can be synthesized from a derivative of this compound. The synthesis involves a Grignard or organolithium addition to a carbonyl compound.

Quantitative Data for Liquid Crystal Intermediate Synthesis

The following data is for the continuous-flow synthesis of 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol.

ParameterValue
Starting Material1-Ethoxy-2,3-difluoro-4-iodobenzene
Reagentsi-PrMgCl·LiCl, 4-propylcyclohexanone
Reactor TypeTube-in-tube membrane-dispersion microreactor
Residence Time16.3 min
Temperature-40 °C
Yield 78.1%
Experimental Protocol

Protocol 3: Continuous-Flow Synthesis of a Liquid Crystal Intermediate

This protocol describes a modern, efficient synthesis using microreactor technology, which offers superior control over reaction conditions compared to traditional batch processes. The starting material is 1-ethoxy-2,3-difluoro-4-iodobenzene, which can be prepared from this compound via decarboxylation and iodination, or through alternative synthetic routes.

Materials:

  • 1-Ethoxy-2,3-difluoro-4-iodobenzene

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

  • 4-propylcyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

Procedure (Conceptual outline for microreactor):

  • Prepare a solution of 1-ethoxy-2,3-difluoro-4-iodobenzene in anhydrous THF.

  • Prepare a solution of 4-propylcyclohexanone in anhydrous THF.

  • Set up a microreactor system with two inlet pumps and a temperature-controlled reaction zone.

  • Pump the solution of 1-ethoxy-2,3-difluoro-4-iodobenzene and a solution of i-PrMgCl·LiCl into a mixing zone to form the Grignard reagent in situ.

  • Continuously feed the freshly formed Grignard reagent and the 4-propylcyclohexanone solution into the main reaction channel of the microreactor, maintained at -40 °C.

  • The product stream is collected at the reactor outlet after the specified residence time (16.3 min).

  • The collected solution is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted, the solvent removed, and the final product purified, typically by chromatography or crystallization.

Visualization of Synthetic Pathway

G A 1-Ethoxy-2,3-difluoro-4-iodobenzene C Nucleophilic Addition A->C B 1. i-PrMgCl·LiCl, THF 2. 4-propylcyclohexanone B->C D 1-(4-ethoxy-2,3-difluorobenzyl)- 4-propylcyclohexan-1-ol C->D

Application Notes and Protocols: Synthesis of a Novel Fluoroquinolone Antibacterial Agent from 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel fluoroquinolone antibacterial agent, designated as 7-(4-cyclopropyl-3-ethoxypiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, utilizing 4-Ethoxy-2,3-difluorobenzoic acid as a key starting material. The outlined procedures are based on established synthetic methodologies for fluoroquinolone antibiotics, such as Ciprofloxacin.[1][2][3]

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The strategic incorporation of a fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring has been shown to significantly enhance antibacterial potency. This document details a plausible synthetic route and experimental protocols for a novel fluoroquinolone analog, leveraging this compound as a precursor.

Proposed Synthetic Pathway

The proposed multi-step synthesis involves the initial conversion of this compound to its corresponding acid chloride, followed by a series of reactions including acylation, cyclization, and nucleophilic aromatic substitution to construct the final fluoroquinolone structure.

Synthetic_Pathway A This compound B 4-Ethoxy-2,3-difluorobenzoyl chloride A->B SOCl2 C Ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-ethoxyacrylate B->C Diethyl malonate, Mg(OEt)2 D Ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-(cyclopropylamino)acrylate C->D Cyclopropylamine E Ethyl 1-cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E NaH, Dioxane F 1-Cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F NaOH, H2O/EtOH G Final Product: 7-(piperazin-1-yl) derivative F->G Piperazine, DMSO

Caption: Proposed synthesis of a novel fluoroquinolone from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,3-difluorobenzoyl chloride
  • To a solution of this compound (1 equivalent) in toluene, add thionyl chloride (1.5 equivalents).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-Ethoxy-2,3-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-cyclopropylaminoacrylate
  • In a separate flask, prepare magnesium ethoxide by reacting magnesium turnings (1.1 equivalents) with absolute ethanol in the presence of a catalytic amount of iodine.

  • To the freshly prepared magnesium ethoxide, add diethyl malonate (1.1 equivalents) dropwise at 0°C.

  • Add the crude 4-Ethoxy-2,3-difluorobenzoyl chloride (1 equivalent) in toluene to the reaction mixture at 0°C and stir for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a dilute solution of sulfuric acid.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • To the resulting crude product, add acetic anhydride and triethyl orthoformate and reflux for 3 hours.

  • Remove the volatiles under reduced pressure.

  • Dissolve the intermediate in ethanol and add cyclopropylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • The product, ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-cyclopropylaminoacrylate, will precipitate and can be collected by filtration.

Step 3: Synthesis of Ethyl 1-cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous dioxane, add a solution of ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-cyclopropylaminoacrylate (1 equivalent) in dioxane dropwise.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and carefully quench with water.

  • Neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the cyclized product.

Step 4: Synthesis of 1-Cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Suspend the ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and adjust the pH to approximately 7 with dilute hydrochloric acid.

  • Further, acidify to pH 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield the quinolone carboxylic acid.

Step 5: Synthesis of the Final Product
  • Dissolve the quinolone carboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add piperazine (2 equivalents) to the solution.

  • Heat the reaction mixture at 120°C for 12 hours.

  • Cool the mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final pure product.

Data Presentation

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1This compoundThionyl chloride, Toluene4-Ethoxy-2,3-difluorobenzoyl chloride>95
24-Ethoxy-2,3-difluorobenzoyl chlorideDiethyl malonate, Mg(OEt)₂, Triethyl orthoformate, CyclopropylamineEthyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-cyclopropylaminoacrylate70-80
3Ethyl 2-(4-ethoxy-2,3-difluorobenzoyl)-3-cyclopropylaminoacrylateSodium hydride, DioxaneEthyl 1-cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate80-90
4Ethyl 1-cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateSodium hydroxide, Ethanol1-Cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid>90
51-Cyclopropyl-6-fluoro-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPiperazine, DMSOFinal Product60-70

Antibacterial Activity Evaluation

The antibacterial activity of the synthesized compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol: Broth Microdilution MIC Assay[6][7][8][9][10]
  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of the test strain, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Read plates visually or with a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Representative Antibacterial Activity of Fluoroquinolones

The following table provides representative MIC values for Ciprofloxacin against common bacterial pathogens to serve as a benchmark for the potential activity of the newly synthesized analog.

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 1.0[4]
Escherichia coliGram-negative≤0.015 - 0.25[4]
Pseudomonas aeruginosaGram-negative0.25 - 1.0[5][6]
Streptococcus pneumoniaeGram-positive0.5 - 2.0
Haemophilus influenzaeGram-negative≤0.015 - 0.06

Note: MIC values can vary depending on the specific strain and testing conditions.

References

Application Note: Esterification of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of ethyl 4-ethoxy-2,3-difluorobenzoate from 4-Ethoxy-2,3-difluorobenzoic acid. Two common and effective esterification methods are presented: the Fischer-Speier esterification and the Steglich esterification. These protocols are designed to serve as a starting point for researchers and may be optimized for specific laboratory conditions and desired yields.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its ester derivatives, such as ethyl 4-ethoxy-2,3-difluorobenzoate, are valuable intermediates in the synthesis of more complex molecules. The choice of esterification method can depend on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the final product.

The Fischer-Speier esterification is a classic acid-catalyzed reaction that is well-suited for a range of carboxylic acids.[1][2][3] It typically employs an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and often requires heating.[1][2] Microwave-assisted variations of this method can significantly reduce reaction times.[4][5]

The Steglich esterification offers a milder alternative, proceeding at room temperature and under neutral conditions, making it ideal for substrates that are sensitive to strong acids.[6][7][8] This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC₉H₈F₂O₃202.152.0
Ethyl 4-ethoxy-2,3-difluorobenzoateC₁₁H₁₂F₂O₃230.212.7

Experimental Protocols

Two distinct protocols for the esterification of this compound are detailed below.

Protocol 1: Fischer-Speier Esterification

This protocol is a robust method for producing the ethyl ester using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-ethoxy-2,3-difluorobenzoate.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary (Fischer-Speier Esterification):

ReagentMolar Eq.Role
This compound1.0Starting Material
Anhydrous Ethanol10-20Reagent & Solvent
Concentrated Sulfuric Acid0.1-0.2Catalyst
ParameterValue
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Protocol 2: Steglich Esterification

This protocol provides a mild and efficient method for the synthesis of the ethyl ester, particularly suitable for acid-sensitive substrates.[6][7][8]

Materials:

  • This compound

  • Anhydrous ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add anhydrous ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1-1.2 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU using a sintered glass funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethoxy-2,3-difluorobenzoate.

  • Further purification can be achieved by column chromatography on silica gel.

Quantitative Data Summary (Steglich Esterification):

ReagentMolar Eq.Role
This compound1.0Starting Material
Anhydrous Ethanol1.2-1.5Reagent
N,N'-Dicyclohexylcarbodiimide (DCC)1.1-1.2Coupling Agent
4-Dimethylaminopyridine (DMAP)0.1-0.2Catalyst
ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12-24 hours

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_product Product cluster_purification Purification A This compound D Reflux (4-6 hours) A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Evaporation of Ethanol D->E F Extraction with Ether E->F G Aqueous Washes (H₂O, NaHCO₃, Brine) F->G H Drying (MgSO₄) G->H I Filtration & Concentration H->I J Crude Ethyl 4-ethoxy-2,3-difluorobenzoate I->J K Vacuum Distillation or Column Chromatography J->K L Pure Product K->L

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Signaling Pathway

Steglich_Esterification_Pathway cluster_activation Carboxylic Acid Activation cluster_catalysis Catalysis cluster_esterification Ester Formation Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Ester Ethyl 4-ethoxy-2,3-difluorobenzoate Acyl_Pyridinium->Ester + Ethanol DCU DCU (precipitate) Acyl_Pyridinium->DCU Ethanol Ethanol

Caption: Mechanism of Steglich Esterification.

References

Application Notes and Protocols: 4-Ethoxy-2,3-difluorobenzoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target.[1][2][3][4] This approach offers a more efficient exploration of chemical space and often yields lead compounds with superior drug-like properties compared to traditional high-throughput screening.[2][3][4]

This document provides a detailed overview and protocols for the application of 4-Ethoxy-2,3-difluorobenzoic acid as a representative fragment in a hypothetical FBDD campaign. This compound, a fluorinated aromatic carboxylic acid, possesses key features typical of a fragment: low molecular weight, a defined three-dimensional shape, and functional groups capable of forming specific interactions with a protein target.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is crucial before initiating a screening campaign.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[5]
Molecular Weight 202.16 g/mol [5]
XlogP (Predicted) 2.0[5]
Hydrogen Bond Donors 1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors 3 (2x oxygen, 1x ethoxy oxygen)Calculated
Rotatable Bonds 3Calculated
Appearance White Powder[6]
Purity ≥98%[7]

Note: The "Rule of Three" (Ro3) is a common guideline for fragment properties: MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, Rotatable bonds ≤ 3. This compound is compliant with these guidelines.[8]

Experimental Application: A Hypothetical FBDD Workflow

The following sections detail a hypothetical FBDD campaign targeting a protein of interest (e.g., a kinase, protease, or epigenetic reader domain) using this compound as a starting fragment.

Logical Workflow for Fragment-Based Drug Discovery

The overall process of an FBDD campaign is a structured progression from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library (Containing 4-Ethoxy-2,3- difluorobenzoic acid) B Primary Screening (e.g., SPR, NMR, DSF) A->B C Hit Confirmation & Orthogonal Validation B->C D Structural Biology (X-ray Crystallography or Cryo-EM) C->D E Structure-Guided Fragment Elaboration D->E F Synthesis of Analogues E->F G Potency & Selectivity Assays F->G G->E Iterative Cycles H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: High-level workflow of a typical Fragment-Based Drug Discovery campaign.

Protocols for Key Experiments

Detailed methodologies are essential for the successful execution and reproducibility of FBDD experiments.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure binding interactions in real-time, making it ideal for detecting the weak affinities typical of fragments.

Objective: To identify fragments from a library that bind to the immobilized protein target.

Protocol:

  • Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling to a target density of 8,000-12,000 Response Units (RU).

    • Use a reference flow cell that has been activated and deactivated without protein immobilization to subtract non-specific binding signals.

  • Fragment Preparation:

    • Prepare a stock solution of this compound and other library fragments in 100% DMSO.[9]

    • Create working solutions by diluting the stock into a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration of 200 µM.

  • SPR Analysis:

    • Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Regenerate the chip surface between injections with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Hit Identification:

    • A fragment is considered a primary hit if it produces a specific binding response (RU_protein - RU_reference) that is significantly above the background noise.

    • Hits should be re-tested and confirmed.

Hit Validation and Affinity Determination (SPR)

Once a hit is identified, a full kinetic analysis is performed to determine its binding affinity (K D).

Objective: To accurately measure the dissociation constant (K D) of the fragment-target interaction.

Protocol:

  • Serial Dilution: Prepare a series of concentrations for the confirmed hit fragment (e.g., this compound) ranging from 1 µM to 500 µM in running buffer.

  • Kinetic Analysis:

    • Inject each concentration over the immobilized protein surface, including a zero-concentration (buffer only) sample for double referencing.

    • Monitor the association and dissociation phases for each concentration.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The dissociation constant (K D) is calculated from the ratio of the dissociation rate constant (k d) to the association rate constant (k a).

Hypothetical SPR Data for this compound

ParameterValue
Concentration Range 1 µM - 500 µM
Association Rate (kₐ) 1.5 x 10³ M⁻¹s⁻¹
Dissociation Rate (kₔ) 0.3 s⁻¹
Dissociation Constant (K D) 200 µM
Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom

Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = (-RT ln K D) / N, where N is the number of non-hydrogen atoms.

Structural Characterization via X-ray Crystallography

Determining the high-resolution crystal structure of the fragment bound to the target is critical for guiding subsequent optimization efforts.[10]

Objective: To visualize the binding mode of the fragment in the target's active site.

Protocol:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-crystals of the target protein. Prepare a soaking solution containing the fragment at a concentration 5-10 times its K D (e.g., 1-2 mM for this compound) in the crystallization mother liquor. Soak the apo-crystals in this solution for a period ranging from minutes to hours.

    • Co-crystallization: Mix the purified protein with the fragment (at a 1:5 to 1:10 molar ratio) prior to setting up crystallization trials.

  • Cryo-protection and Data Collection:

    • Transfer the soaked or co-crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps to confirm the presence and determine the precise orientation of the bound fragment.

    • Refine the structure to produce a high-quality model.

Fragment Elaboration Workflow

The structural information obtained from crystallography provides a roadmap for chemists to elaborate on the fragment, adding new chemical moieties that can form additional favorable interactions with the protein, thereby increasing potency.

Fragment_Elaboration cluster_main Structure-Guided Elaboration A Initial Fragment Hit (this compound) KD = 200 µM B X-ray Crystal Structure (Fragment-Target Complex) A->B Crystallography C Identify Growth Vectors (e.g., unoccupied pockets near the ethoxy or fluoro groups) B->C Analysis D Design & Synthesize New Analogues C->D Medicinal Chemistry E Assay New Analogues (SPR, ITC, Activity Assays) D->E Screening E->C Unsuccessful? Redesign F Improved Analogue KD = 10 µM E->F Successful Hit G Further Optimization Cycles F->G Iterate

Caption: Iterative cycle of structure-guided fragment elaboration.

Conclusion

This compound serves as an excellent model for illustrating the principles of fragment-based drug discovery. Its adherence to the "Rule of Three" and the presence of versatile functional groups make it a suitable starting point for an FBDD campaign. By employing a systematic workflow encompassing sensitive biophysical screening techniques, high-resolution structural biology, and iterative medicinal chemistry, such fragments can be efficiently optimized into potent, drug-like lead candidates. The protocols and data presented herein provide a foundational guide for researchers applying FBDD to novel therapeutic targets.

References

Application Note: A Scalable, Two-Step Synthesis of 4-Ethoxy-2,3-difluorobenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethoxy-2,3-difluorobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the ethoxy group and the fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note provides a detailed, two-step experimental protocol for the large-scale synthesis of this compound, starting from the commercially available 2,3-difluorophenol. The described methodology is designed to be robust, scalable, and suitable for implementation in a process chemistry setting.

Overall Synthetic Scheme:

The synthesis is a two-step process:

  • Williamson Ether Synthesis: Ethylation of 2,3-difluorophenol to yield 1-ethoxy-2,3-difluorobenzene.

  • Directed Ortho-Metalation and Carboxylation: Introduction of the carboxylic acid moiety at the 4-position of 1-ethoxy-2,3-difluorobenzene via lithiation and subsequent reaction with carbon dioxide.

Experimental Protocols:

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This procedure details the ethylation of 2,3-difluorophenol using diethyl sulfate in the presence of potassium carbonate.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • 2,3-Difluorophenol

  • Diethyl sulfate

  • Potassium carbonate (anhydrous, finely ground)

  • Acetone

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To the 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-difluorophenol (260 g, 2.0 mol) and anhydrous potassium carbonate (414 g, 3.0 mol).

  • Add 2.5 L of acetone to the flask and stir the suspension.

  • Heat the mixture to a gentle reflux (approximately 56°C).

  • Through the dropping funnel, add diethyl sulfate (339 g, 2.2 mol) dropwise over a period of 1 hour, maintaining the reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • To the residue, add 1 L of toluene and 1 L of deionized water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer. Wash the organic layer with 1 M sodium hydroxide solution (2 x 500 mL) to remove any unreacted phenol, followed by deionized water (500 mL), and finally with saturated brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-ethoxy-2,3-difluorobenzene as a colorless liquid.

Step 2: Synthesis of this compound

This procedure describes the directed ortho-metalation of 1-ethoxy-2,3-difluorobenzene followed by carboxylation.

Materials and Equipment:

  • 10 L jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) inlet

  • Dry ice (solid carbon dioxide)

  • Large Dewar flask

  • Cannula for liquid transfer

  • 1-Ethoxy-2,3-difluorobenzene (from Step 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Set up the 10 L jacketed glass reactor under a dry, inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with anhydrous tetrahydrofuran (4 L). Cool the solvent to -78°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add 1-ethoxy-2,3-difluorobenzene (237 g, 1.5 mol) to the cold THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 660 mL, 1.65 mol) to the stirred solution via cannula, maintaining the internal temperature below -70°C. The addition should take approximately 1.5 hours.

  • Stir the resulting solution at -78°C for an additional 2 hours.

  • In a separate container, crush a large excess of dry ice into a fine powder (approximately 2 kg).

  • Rapidly transfer the cold lithiated solution onto the crushed dry ice with vigorous stirring. This can be achieved by carefully pouring the solution or transferring it via a large-bore cannula.

  • Allow the mixture to warm to room temperature overnight, which allows for the sublimation of excess carbon dioxide.

  • Quench the reaction mixture by the slow addition of 1 L of deionized water.

  • Acidify the aqueous mixture to a pH of approximately 1-2 by the slow addition of 6 M hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 1 L).

  • Combine the organic extracts and wash with deionized water (1 L) and then with saturated brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to obtain the final product as a white crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the large-scale synthesis.

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
12,3-Difluorophenol130.092602.01.01-Ethoxy-2,3-difluorobenzene316.327587>98%
Diethyl sulfate154.183392.21.1
21-Ethoxy-2,3-difluorobenzene158.152371.51.0This compound303.225283>99%
n-Butyllithium64.06105.71.651.1

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Directed Ortho-Metalation and Carboxylation start1 2,3-Difluorophenol + Diethyl Sulfate + K2CO3 in Acetone reflux Reflux for 12h start1->reflux Heat workup1 Filtration, Extraction, and Washing reflux->workup1 distillation Vacuum Distillation workup1->distillation product1 1-Ethoxy-2,3-difluorobenzene distillation->product1 start2 1-Ethoxy-2,3-difluorobenzene in Anhydrous THF product1->start2 Intermediate lithiation Addition of n-BuLi at -78°C start2->lithiation carboxylation Quench with Dry Ice (CO2) lithiation->carboxylation workup2 Aqueous Workup and Extraction carboxylation->workup2 recrystallization Recrystallization workup2->recrystallization product2 This compound recrystallization->product2

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key transformations.

Logical_Relationship A 2,3-Difluorophenol (Starting Material) B 1-Ethoxy-2,3-difluorobenzene (Intermediate) A->B  Ethylating Agent (Et2SO4) Base (K2CO3)   C 4-Lithio-1-ethoxy-2,3-difluorobenzene (Lithiate Intermediate) B->C  n-Butyllithium (Directed Ortho-Metalation)   D This compound (Final Product) C->D  1. Carbon Dioxide (CO2) 2. Acidic Workup (H+)  

Caption: Key chemical transformations in the synthesis of the target molecule.

Disclaimer: This document provides a hypothetical experimental protocol. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly for the organolithium step, are sensitive to moisture and air and require strict anhydrous and inert techniques. All chemical waste should be disposed of in accordance with local regulations.

Application Notes & Protocols: Characterization of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the characterization of 4-Ethoxy-2,3-difluorobenzoic acid, a key intermediate in various synthetic processes. The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.

Physicochemical Properties

This compound (C₉H₈F₂O₃) is a fluorinated aromatic carboxylic acid. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol
Boiling Point 282.2°C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column can be effectively used to separate the main compound from potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Expected Quantitative Data (Hypothetical)

ParameterResult
Retention Time ~ 8.5 min
Purity (Area %) > 98%
Tailing Factor < 1.5
Theoretical Plates > 5000
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of benzoic acid derivatives often requires derivatization to increase their volatility. Silylation is a common derivatization technique for this purpose.

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of this compound. The mass spectrum can be used to confirm the structure.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR is also highly informative.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

Expected NMR Data (Hypothetical)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~1.4triplet3H-OCH₂CH
~4.2quartet2H-OCH ₂CH₃
~7.0-7.8multiplet2HAromatic protons
~10-13broad singlet1H-COOH
¹³C ~15-OCH₂C H₃
~65-OC H₂CH₃
~110-160(multiple signals with C-F coupling)Aromatic & Carboxyl carbons
¹⁹F (Varies)Two distinct signals for the two fluorine atoms
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups.

Expected FT-IR Data (Hypothetical)

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ether and carboxylic acid)
~1100-1200StrongC-F stretch

Experimental Workflows and Diagrams

Visualizing the analytical workflow can aid in understanding the characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of 4-Ethoxy-2,3- difluorobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS Final Final Characterized Compound Purity->Final NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR FTIR FT-IR Structure->FTIR MS Mass Spectrometry Structure->MS Structure->Final

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

This comprehensive approach ensures a thorough characterization of this compound, providing confidence in its identity, purity, and structure for research, development, and quality control purposes.

References

Application Notes and Protocols: Biological Activity Screening of 4-Ethoxy-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms and an ethoxy group to the benzoic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, potentially leading to enhanced biological efficacy and novel mechanisms of action. This document provides a comprehensive guide for the synthesis and biological activity screening of a novel series of 4-Ethoxy-2,3-difluorobenzoic acid derivatives.

These application notes detail the experimental protocols for evaluating the in vitro anticancer and antimicrobial activities of these synthesized compounds. Furthermore, a potential mechanism of action for anticancer activity is explored through the lens of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from this compound. The general approach involves the activation of the carboxylic acid group to form an acyl chloride, which is then reacted with various amines or alcohols to yield a library of amide or ester derivatives, respectively.

General Synthetic Protocol:
  • Activation of the Carboxylic Acid: this compound is refluxed with thionyl chloride (SOCl₂) in an inert solvent, such as dichloromethane (DCM), to yield 4-ethoxy-2,3-difluorobenzoyl chloride. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Synthesis of Amide Derivatives: The resulting acyl chloride is reacted with a variety of primary or secondary amines in the presence of a base, like triethylamine (TEA), in DCM at room temperature to produce the corresponding N-substituted amide derivatives.

  • Synthesis of Ester Derivatives: The acyl chloride is reacted with a selection of alcohols in the presence of a base, such as pyridine, in an appropriate solvent to yield the desired ester derivatives.

  • Purification: The synthesized derivatives are purified using column chromatography on silica gel. The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Screening

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8][9] It is a standard preliminary screening tool for novel anticancer compounds.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation:

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
EDFB-A1 N-phenyl amide12.518.2
EDFB-A2 N-benzyl amide8.711.4
EDFB-A3 N-cyclohexyl amide25.132.8
EDFB-E1 Phenyl ester35.445.1
EDFB-E2 Benzyl ester21.928.6
Doxorubicin (Control)0.81.2
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial properties of chemical substances.[10][11][12][13][14]

Experimental Protocol:

  • Bacterial Strains: Standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are used.

  • Inoculum Preparation: Bacterial cultures are grown in nutrient broth overnight and then diluted to a standardized concentration (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The standardized bacterial inoculum is then uniformly spread over the agar surface.

  • Well Creation and Compound Application: Wells (6 mm in diameter) are punched into the agar using a sterile cork borer. A fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Data Presentation:

Compound IDDerivative TypeZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
EDFB-A1 N-phenyl amide1410
EDFB-A2 N-benzyl amide1612
EDFB-A3 N-cyclohexyl amide118
EDFB-E1 Phenyl ester97
EDFB-E2 Benzyl ester129
Streptomycin (Control)2220
DMSO (Vehicle Control)00

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound acyl_chloride Acyl Chloride Formation start->acyl_chloride amides Amide Derivatives acyl_chloride->amides esters Ester Derivatives acyl_chloride->esters purification Purification & Characterization amides->purification esters->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (Agar Well Diffusion) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 zoi Zone of Inhibition Measurement antimicrobial->zoi sar Structure-Activity Relationship (SAR) ic50->sar zoi->sar

Caption: Workflow for synthesis and biological screening.

Hypothetical Structure-Activity Relationship (SAR)

SAR_Logic cluster_core Core Scaffold cluster_derivatives Derivatives cluster_activity Biological Activity core 4-Ethoxy-2,3-difluorobenzoyl amide Amides (R-NH-) core->amide ester Esters (R-O-) core->ester high_activity Higher Activity amide->high_activity e.g., N-benzyl low_activity Lower Activity ester->low_activity Generally

Caption: Hypothetical SAR for the derivatives.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-Ethoxy-2,3-difluorobenzoic acid derivative (e.g., EDFB-A2) Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: 4-Ethoxybenzoic Acid as a Potent Anti-Biofilm Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-ethoxybenzoic acid in the inhibition of bacterial biofilms, particularly those formed by Staphylococcus aureus. The following sections detail its anti-biofilm activity, potential mechanisms of action, and synergistic effects with conventional antibiotics, supported by experimental protocols and data.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents. The formation of these complex communities of microorganisms encased in a self-produced extracellular matrix contributes to persistent infections and biofouling. Research into novel anti-biofilm compounds has identified 4-ethoxybenzoic acid as a promising candidate for the prevention and treatment of biofilm-associated infections. This document outlines its demonstrated efficacy and provides protocols for its evaluation.

Anti-Biofilm Activity of 4-Ethoxybenzoic Acid

4-Ethoxybenzoic acid has been identified as an effective inhibitor of Staphylococcus aureus biofilm formation. Studies have shown that it can significantly reduce biofilm mass at concentrations that have a minimal impact on the growth of planktonic bacteria. This suggests that its primary mode of action is anti-biofilm rather than bactericidal.

Quantitative Data Summary

The anti-biofilm efficacy of 4-ethoxybenzoic acid has been quantified in various studies. The table below summarizes the key findings.

CompoundTarget OrganismBiofilm Inhibition (%)Synergistic EffectReference
4-Ethoxybenzoic acidStaphylococcus aureusUp to 87%Decreased viability of biofilm-dwelling cells by up to 85% with vancomycin[1]

Mechanism of Action

The proposed mechanism by which 4-ethoxybenzoic acid inhibits biofilm formation involves the alteration of bacterial cell surface properties. Specifically, it has been shown to decrease the hydrophobicity of S. aureus cells. This change in cell surface hydrophobicity is a critical factor in the initial attachment of bacteria to surfaces, a primary step in biofilm formation. By reducing hydrophobicity, 4-ethoxybenzoic acid effectively hinders the ability of the bacteria to adhere and initiate biofilm development.[1]

cluster_0 Mechanism of 4-Ethoxybenzoic Acid node_A 4-Ethoxybenzoic Acid node_B Decreased Cell Hydrophobicity node_A->node_B Induces node_C Inhibition of Bacterial Adhesion to Surfaces node_B->node_C Leads to node_D Prevention of Biofilm Formation node_C->node_D Results in

Caption: Proposed mechanism of 4-ethoxybenzoic acid in preventing biofilm formation.

Experimental Protocols

This section provides a detailed protocol for assessing the anti-biofilm activity of 4-ethoxybenzoic acid using a microtiter crystal violet assay.

Protocol: Microtiter Crystal Violet Assay for Biofilm Quantification

Objective: To quantify the effect of 4-ethoxybenzoic acid on Staphylococcus aureus biofilm formation.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Staphylococcus aureus culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 4-Ethoxybenzoic acid stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate S. aureus in TSB and incubate overnight at 37°C.

    • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh TSB.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of 4-ethoxybenzoic acid to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Include wells with sterile TSB only as a negative control for contamination.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing:

    • Carefully discard the supernatant from each well.

    • Wash the wells gently three times with 200 µL of PBS to remove planktonic bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification:

    • Measure the absorbance at 595 nm using a microplate reader.

    • The absorbance reading is proportional to the amount of biofilm formed.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of 4-ethoxybenzoic acid compared to the no-treatment control.

Synergistic Activity with Vancomycin

A significant finding is the synergistic effect of 4-ethoxybenzoic acid with the antibiotic vancomycin against established S. aureus biofilms.[1] Combination therapy has been shown to decrease the viability of biofilm-dwelling cells more effectively than vancomycin alone, suggesting that 4-ethoxybenzoic acid may enhance the penetration or efficacy of conventional antibiotics within the biofilm matrix.[1]

cluster_1 Experimental Workflow node_1 Prepare S. aureus Inoculum node_2 Dispense into 96-well Plate node_1->node_2 node_3 Add Test Compounds (4-EBA +/- Vancomycin) node_2->node_3 node_4 Incubate (24-48h, 37°C) node_3->node_4 node_5 Assess Biofilm Inhibition (Crystal Violet Assay) node_4->node_5 For Inhibition node_6 Assess Viability in Biofilm (e.g., Plate Counts) node_4->node_6 For Synergism on Established Biofilm node_7 Data Analysis node_5->node_7 node_6->node_7

Caption: Workflow for evaluating anti-biofilm and synergistic activity.

Conclusion

4-Ethoxybenzoic acid demonstrates significant potential as an anti-biofilm agent, particularly against Staphylococcus aureus. Its ability to inhibit biofilm formation at non-bactericidal concentrations and its synergistic activity with antibiotics like vancomycin make it a compelling candidate for further research and development in the fight against biofilm-related infections. The protocols and data presented here provide a foundation for researchers to explore the therapeutic applications of this and structurally related compounds.

References

Application Notes and Protocols for Computational Modeling of 4-Ethoxy-2,3-difluorobenzoic acid Interactions with EGFR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of small molecule interactions with protein targets is a cornerstone of modern drug discovery.[1][2][3] Computational modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level, guiding the design and optimization of new therapeutic agents.[4][5] This document outlines the application of computational techniques to explore the binding of a novel compound, 4-Ethoxy-2,3-difluorobenzoic acid, to a well-established cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase.

The strategic incorporation of fluorine atoms and an ethoxy group in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[6] Computational methods allow for the detailed exploration of how these chemical features mediate the interaction with the EGFR binding pocket. The primary computational approaches discussed herein are molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

  • Molecular Docking is employed to predict the preferred binding orientation and conformation of the ligand within the protein's active site.[7][8][9] This technique is instrumental for initial hit identification and for generating a plausible structural hypothesis of the protein-ligand complex.[8]

  • Molecular Dynamics (MD) Simulations are used to assess the dynamic behavior and stability of the predicted protein-ligand complex over time in a simulated physiological environment.[3][10] These simulations provide insights into conformational changes, the stability of key interactions, and the role of solvent molecules.[3][11]

  • Binding Free Energy Calculations , such as MM/PBSA and MM/GBSA, provide a quantitative estimate of the binding affinity.[12][13] This allows for the ranking of different ligands or binding poses and helps in understanding the energetic contributions of various interactions to the overall binding process.[13]

By integrating these computational strategies, researchers can gain a comprehensive understanding of the molecular interactions driving the binding of this compound to EGFR, thereby accelerating the rational design of more potent and selective inhibitors.

Computational Modeling Workflow

The overall workflow for the computational analysis is depicted below. It follows a logical progression from initial structure preparation and binding pose prediction to in-depth analysis of the complex's stability and binding energetics.

cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_sim 3. Dynamic Stability Assessment cluster_analysis 4. Data Analysis & Interpretation p_prep Protein Preparation (PDB: 2GS2) dock Molecular Docking (AutoDock Vina) p_prep->dock l_prep Ligand Preparation (this compound) l_prep->dock md Molecular Dynamics Simulation (GROMACS) dock->md pose_analysis Pose Analysis & Interaction Mapping dock->pose_analysis md_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md->md_analysis fe_calc Binding Free Energy Calculation (MM/PBSA) md->fe_calc pose_analysis->fe_calc md_analysis->fe_calc

Figure 1. Computational workflow for modeling ligand-protein interactions.

Protocols

Protocol 1: Protein and Ligand Preparation

Objective: To prepare the 3D structures of the EGFR kinase domain and this compound for subsequent computational analysis.

Materials:

  • Protein structure file: PDB ID 2GS2 (EGFR kinase domain complexed with an inhibitor).

  • Ligand structure: 2D structure of this compound.

  • Software: PyMOL, AutoDockTools, Open Babel.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (e.g., PDB ID: 2GS2).

    • Load the PDB file into a molecular visualization tool like PyMOL.

    • Remove all non-essential molecules, including the co-crystallized ligand, water molecules, and any other heteroatoms.

    • Using AutoDockTools, add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool and save it in SDF or MOL format.

    • Use Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization.

    • Load the 3D ligand structure into AutoDockTools.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds of the ligand.

    • Save the prepared ligand structure in PDBQT format.

Protocol 2: Molecular Docking

Objective: To predict the binding pose of this compound in the ATP-binding site of EGFR.

Materials:

  • Prepared protein and ligand files in PDBQT format.

  • Software: AutoDock Vina.

Methodology:

  • Grid Box Definition:

    • Identify the ATP-binding site of EGFR based on the position of the co-crystallized inhibitor in the original PDB file (2GS2).

    • Define a grid box that encompasses the entire binding site. A typical size would be 25 x 25 x 25 Å, centered on the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will be: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in complex with the protein using PyMOL or another molecular viewer to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Protocol 3: Molecular Dynamics Simulation

Objective: To evaluate the stability of the EGFR-ligand complex in a solvated environment.

Materials:

  • The top-ranked docked complex from Protocol 2.

  • Software: GROMACS.[10][11][14][15][16]

  • Force field: AMBER or CHARMM for the protein, and a compatible force field (e.g., GAFF) for the ligand.

Methodology:

  • System Setup:

    • Generate the ligand topology and parameter files using a tool like Antechamber (part of AmberTools).

    • Combine the protein and ligand coordinates and use a GROMACS-compatible force field (e.g., AMBER99SB-ILDN).

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the complex and the box edge.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[11]

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration (e.g., 100 ps) to stabilize the system's temperature.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration (e.g., 200 ps) to stabilize the system's pressure and density. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration.[11]

  • Production MD:

    • Run the production MD simulation for a desired duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the formation and persistence of hydrogen bonds between the protein and ligand.

Protocol 4: Binding Free Energy Calculation (MM/PBSA)

Objective: To estimate the binding free energy of the EGFR-ligand complex.

Materials:

  • MD simulation trajectory from Protocol 3.

  • Software: GROMACS g_mmpbsa tool or AmberTools MMPBSA.py.[12][13][17][18]

Methodology:

  • Trajectory Preparation:

    • Select a stable portion of the MD trajectory for analysis (e.g., the last 50 ns).

    • Create index files for the protein, ligand, and the complex.

  • Running MM/PBSA Calculation:

    • Use the g_mmpbsa tool (or a similar script) with the trajectory and topology files as input.

    • The tool calculates the molecular mechanics energy, polar solvation energy (via the Poisson-Boltzmann equation), and nonpolar solvation energy (often based on the solvent-accessible surface area).[13]

  • Analysis of Results:

    • The output will provide the estimated binding free energy (ΔG_bind) and its individual components.

    • These values can be used to compare the binding affinities of different ligands or to understand the energetic drivers of binding for this compound.

Data Presentation

Quantitative data from the computational experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Molecular Docking Results

Binding Pose Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic Contacts)
1
2

| 3 | | | |

Table 2: MD Simulation Stability Analysis

System Average RMSD (nm) Average RMSF (nm) Dominant Hydrogen Bonds (Residue - Ligand Atom) Occupancy (%)
EGFR-Ligand Complex

| Apo-EGFR (Control) | | | N/A | N/A |

Table 3: MM/PBSA Binding Free Energy Calculation

Energy Component Average Value (kJ/mol) Standard Deviation
Van der Waals Energy (ΔE_vdW)
Electrostatic Energy (ΔE_elec)
Polar Solvation Energy (ΔG_polar)
Nonpolar Solvation Energy (ΔG_nonpolar)

| Binding Free Energy (ΔG_bind) | | |

Visualizations

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Ligand 4-Ethoxy-2,3- difluorobenzoic acid Ligand->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Simplified EGFR signaling pathway and point of inhibition.
Logical Relationship of Computational Methods

Docking Molecular Docking (Static Model) MD Molecular Dynamics (Dynamic Model) Docking->MD Provides Initial Complex Structure BFE Binding Free Energy (Energetic Quantification) MD->BFE Generates Ensemble of Structures for Analysis BFE->Docking Refines & Ranks Initial Poses

Figure 3. Interrelationship between core computational methods.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Ethoxy-2,3-difluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. A typical synthetic approach involves the Williamson ether synthesis to introduce the ethoxy group, followed by carboxylation of the aromatic ring.

Diagram of the Troubleshooting Logic

Troubleshooting_Workflow start Start: Synthesis of this compound issue Identify the Primary Issue start->issue low_yield Low or No Product Yield issue->low_yield Low Yield impure Product is Impure (Multiple spots on TLC) issue->impure Impurity no_start Starting Material Unchanged issue->no_start No Reaction check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) low_yield->check_conditions optimize_purification Optimize Purification Method (Recrystallization, Chromatography) impure->optimize_purification side_reactions Potential Side Reactions impure->side_reactions no_start->check_reagents no_start->check_conditions solution_reagents Use fresh, anhydrous reagents. Ensure correct molar ratios. check_reagents->solution_reagents incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction solution_conditions Increase reaction time or temperature. Ensure inert atmosphere (e.g., N2, Ar). check_conditions->solution_conditions solution_purification Select appropriate solvent system for recrystallization. Use column chromatography with a suitable eluent. optimize_purification->solution_purification incomplete_reaction->solution_conditions side_reactions->solution_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or poor quality reagents.Ensure all reagents, especially the organolithium reagent and ethylating agent, are fresh and of high purity. Use anhydrous solvents.
Incorrect reaction temperature.For the lithiation step, maintain a very low temperature (e.g., -78 °C). For the ethylation and carboxylation steps, adhere to the optimized temperature profile.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.
Presence of moisture or oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
Product is Impure (Multiple Spots on TLC) Incomplete reaction.As above, extend the reaction time or consider a slight increase in temperature if the reaction is sluggish.
Formation of side products.De-ethylation of the product can occur under harsh acidic or basic conditions. Over-lithiation can lead to multiple carboxylations. Carefully control stoichiometry and reaction conditions.
Inefficient purification.Optimize the recrystallization solvent system. If impurities persist, consider column chromatography.
Starting Material Remains Unchanged Deactivated organolithium reagent.Use a freshly titrated or newly purchased organolithium reagent.
Reaction temperature too low for lithiation.While low temperatures are crucial, ensure the mixture is well-stirred to allow for the reaction to proceed.
Poor quality starting material.Verify the purity of the starting 2,3-difluorophenol or its derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2,3-difluorophenol. The synthesis typically proceeds by first protecting the hydroxyl group, followed by directed ortho-lithiation and carboxylation, and finally ethylation. An alternative is the direct ethylation of a suitable difluorobenzene derivative followed by carboxylation.

Q2: What are the critical parameters for the ethylation step?

The Williamson ether synthesis is a common method for ethylation. Critical parameters include the choice of a suitable base (e.g., sodium hydride, potassium carbonate), an appropriate solvent (e.g., DMF, acetone), and the reaction temperature. It is crucial to ensure anhydrous conditions to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate(s), and the final product. The spots can be visualized under UV light.

Q4: What are the potential side reactions to be aware of?

  • De-ethylation: The ethoxy group can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.

  • Over-lithiation/Multiple Carboxylations: If the lithiation step is not carefully controlled, multiple positions on the aromatic ring can be lithiated, leading to the formation of di-carboxylic acids or other polysubstituted products.

  • Hydrolysis of Reagents: Organolithium reagents are extremely sensitive to moisture. Inadequate drying of solvents and glassware will quench the reagent and lead to low yields.

Q5: What is the recommended method for purification of the final product?

Recrystallization is often the primary method for purifying the final this compound. A suitable solvent system might be an ethanol/water or ethyl acetate/hexane mixture. If significant impurities remain after recrystallization, column chromatography on silica gel can be employed.

Experimental Protocols

Protocol 1: Ethylation of 2,3-Difluorophenol

Diagram of the Ethylation Workflow

Ethylation_Workflow start Start reagents Combine 2,3-Difluorophenol, Base (e.g., K2CO3), and Solvent (e.g., DMF) start->reagents add_ethyl Add Ethyl Iodide Dropwise reagents->add_ethyl reflux Heat to Reflux (e.g., 80-90 °C) add_ethyl->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product 1-Ethoxy-2,3-difluorobenzene purify->product

Caption: Workflow for the ethylation of 2,3-difluorophenol.

  • Reagents and Materials:

    • 2,3-Difluorophenol

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Ethyl Iodide (C₂H₅I)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Ethoxy-2,3-difluorobenzene.

Protocol 2: Carboxylation of 1-Ethoxy-2,3-difluorobenzene
  • Reagents and Materials:

    • 1-Ethoxy-2,3-difluorobenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • Tetrahydrofuran (THF), anhydrous

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl), 1M

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, syringes, low-temperature thermometer, magnetic stirrer, Dewar flask.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Ethoxy-2,3-difluorobenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Data Summary

Table 1: Reaction Conditions for Ethylation

ParameterCondition
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Ethylating Agent Ethyl Iodide (C₂H₅I)
Temperature 80-90 °C
Reaction Time 4-6 hours

Table 2: Reaction Conditions for Carboxylation

ParameterCondition
Lithiation Reagent n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Carbon Source Dry Ice (CO₂)
Temperature -78 °C
Reaction Time 1 hour (lithiation)

Common impurities in 4-Ethoxy-2,3-difluorobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethoxy-2,3-difluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Common impurities can originate from the synthetic route. Based on a likely synthesis starting from 2,3,4-trifluorobenzoic acid, you may encounter the following:

  • Unreacted Starting Materials: Such as 2,3,4-trifluorobenzoic acid.

  • Incompletely Reacted Intermediates: For instance, the ethyl ester of the target molecule if the final step is hydrolysis.

  • Isomeric Byproducts: 3-Ethoxy-2,4-difluorobenzoic acid is a potential isomeric impurity.

  • Residual Solvents: Solvents used during synthesis and purification, for example, ethanol, ethyl acetate, or hexane.

  • Inorganic Salts: Resulting from the reaction workup, including sodium sulfate or sodium hydroxide.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?

A2: Unexpected peaks in your NMR spectrum often indicate the presence of impurities. Compare your spectrum with a reference spectrum of pure this compound if available.

  • Starting Material: Look for the characteristic peaks of 2,3,4-trifluorobenzoic acid.

  • Isomers: Isomeric impurities can be challenging to identify by NMR alone. LC-MS analysis can be helpful to confirm the presence of isomers with the same mass.

  • Solvents: Characteristic solvent peaks are well-documented and can be easily identified (e.g., triplet and quartet for ethanol).

Q3: How can I remove unreacted 2,3,4-trifluorobenzoic acid from my product?

A3: Both recrystallization and column chromatography are effective methods for removing unreacted starting materials. Due to differences in polarity and solubility between the starting material and the final product, these techniques can provide good separation.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.

  • Purity: Ensure your crude product is reasonably pure. If it is an oil, first attempt a chromatographic purification to remove major impurities.

  • Solvent System: Experiment with different solvent systems for recrystallization. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixed solvent systems, such as hexane/ethyl acetate or hexane/acetone, can also be effective.[1] Start by dissolving your compound in a minimal amount of the more soluble solvent and then slowly add the less soluble solvent (the anti-solvent) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Q5: What are the recommended conditions for purifying this compound by column chromatography?

A5: For preparative column chromatography, a silica gel stationary phase is commonly used. The mobile phase (eluent) should be chosen based on the polarity of the impurities and the product. A gradient of hexane and ethyl acetate is a common choice for separating compounds of moderate polarity.

For analytical and preparative high-performance liquid chromatography (HPLC), a reversed-phase C18 column is often suitable.[2][3] A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.[2][3][4]

Impurity Profile and Removal Strategies

Impurity NameLikely OriginRecommended Removal Method
2,3,4-Trifluorobenzoic acidUnreacted starting materialRecrystallization, Column Chromatography
Ethyl 4-Ethoxy-2,3-difluorobenzoateIncomplete hydrolysisRecrystallization, Column Chromatography
3-Ethoxy-2,4-difluorobenzoic acidIsomeric byproduct of synthesisPreparative HPLC
Residual Solvents (e.g., Ethanol, Ethyl Acetate)Synthesis and workupDrying under high vacuum
Inorganic SaltsReaction workupAqueous wash/extraction, Recrystallization

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and water) at room and elevated temperatures to find a suitable solvent or solvent pair.[1] An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound, while the other should not.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes cloudy, then heat slightly until the solution is clear again before allowing it to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

General Protocol for Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel of an appropriate mesh size (e.g., 70-230 mesh).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow and Logic Diagrams

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures NMR NMR Spectroscopy Recrystallization->NMR Column_Chromatography->NMR LCMS LC-MS NMR->LCMS If isomers suspected Pure_Product Pure this compound NMR->Pure_Product Purity > 98% Impure_Product Product still impure NMR->Impure_Product Purity < 98% LCMS->Pure_Product Purity > 98% LCMS->Impure_Product Purity < 98% Impure_Product->Column_Chromatography Re-purify

Caption: Purification workflow for this compound.

References

Troubleshooting low yield in the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid. The guidance is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible two-step synthetic route starts from 1,2,3-trifluorobenzene. The first step is a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a directed ortho-metalation and carboxylation.

Q2: What are the most critical parameters affecting the overall yield?

The most critical parameters are:

  • Purity of starting materials and reagents: Moisture and impurities can significantly impact the efficiency of both the SNAr and the organometallic reactions.

  • Reaction temperature: Precise temperature control is crucial, especially for the stability of the lithiated intermediate in the second step.

  • Anhydrous and inert conditions: The ortho-metalation and carboxylation step is highly sensitive to moisture and atmospheric oxygen.

Q3: How can I confirm the formation of the desired product?

Product identity and purity can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (1H, 13C, 19F): Provides structural information and can be used to identify the desired product and any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value (if available) indicates high purity.

Q4: What are the likely major side products in this synthesis?

Potential side products include:

  • Unreacted starting material (1,2,3-trifluorobenzene or 1-ethoxy-2,3,4-trifluorobenzene).

  • Isomers formed from substitution at different positions.

  • Products from the reaction of the organolithium intermediate with other electrophiles (e.g., protonation by residual water to give 1-ethoxy-2,3-difluorobenzene).

Troubleshooting Guide for Low Yield

Step 1: Synthesis of 1-Ethoxy-2,3,4-trifluorobenzene

Q: My yield of 1-ethoxy-2,3,4-trifluorobenzene is low. What are the possible causes?

A: Low yield in the nucleophilic aromatic substitution reaction can be due to several factors. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the reaction has run for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Increase the reaction temperature, but be cautious of potential side reactions. - Use a higher boiling point solvent if the reaction temperature is limited by the solvent's boiling point.
Poor Quality of Sodium Ethoxide - Use freshly prepared sodium ethoxide. Commercial sodium ethoxide can degrade upon storage. - Ensure the ethanol used to prepare sodium ethoxide is anhydrous.
Presence of Water - Use anhydrous solvent. Water will react with the sodium ethoxide, reducing its effective concentration.
Sub-optimal Solvent - While ethanol is a common solvent, aprotic polar solvents like DMF or DMSO can sometimes accelerate SNAr reactions. Consider a solvent screen if yields remain low.
Step 2: Synthesis of this compound via Ortho-metalation and Carboxylation

Q: I am getting a low yield of the final product, this compound. What could be the problem?

A: The ortho-metalation and carboxylation step is technically challenging. The table below outlines common issues and their remedies.

Potential CauseRecommended Solution
Inefficient Lithiation - Ensure the n-butyllithium (n-BuLi) is properly titrated to know its exact concentration. - Perform the reaction at a low temperature (typically -78 °C) to ensure the stability of the lithiated intermediate. - Check for impurities in the starting material that could quench the n-BuLi.
Reaction with Atmospheric CO2 or Moisture - Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. - Use anhydrous solvents and dry glassware. - Ensure the CO2 source (dry ice or gas) is free of water.
Protonation of the Lithiated Intermediate - This is often due to residual moisture or acidic protons in the reaction mixture. Rigorous drying of all reagents and apparatus is essential.
Incorrect Work-up Procedure - The reaction should be quenched at low temperature by pouring the reaction mixture onto crushed dry ice or by bubbling dry CO2 gas through the solution. - Acidify the mixture carefully during the aqueous work-up to protonate the carboxylate.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxy-2,3,4-trifluorobenzene
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 1,2,3-trifluorobenzene.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of this compound
  • Dissolve 1-ethoxy-2,3,4-trifluorobenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for the specified time to allow for complete lithiation.

  • Quench the reaction by pouring the mixture onto an excess of crushed dry ice or by bubbling dry CO2 gas through the solution.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude acid.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Visualizations

Synthetic_Workflow A 1,2,3-Trifluorobenzene B Nucleophilic Aromatic Substitution A->B NaOEt, EtOH, Reflux C 1-Ethoxy-2,3,4-trifluorobenzene B->C D Directed Ortho-metalation (n-BuLi, -78°C) C->D E Lithiated Intermediate D->E F Carboxylation (CO2) E->F G This compound F->G H+ work-up

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of Final Product CheckStep1 Check Yield of 1-Ethoxy-2,3,4-trifluorobenzene Start->CheckStep1 Step1Low Yield is Low CheckStep1->Step1Low Yes Step1OK Yield is OK CheckStep1->Step1OK No TroubleshootStep1 Troubleshoot Step 1: - Reagent Quality - Reaction Conditions Step1Low->TroubleshootStep1 TroubleshootStep2 Troubleshoot Step 2: - Anhydrous/Inert Conditions - Temperature Control - n-BuLi Titration Step1OK->TroubleshootStep2

Caption: Decision tree for troubleshooting low yield.

Purification techniques for 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Ethoxy-2,3-difluorobenzoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, like many other substituted benzoic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities may include unreacted starting materials (e.g., a precursor to the ethoxy group or the difluorobenzoic acid core), by-products from the synthesis (e.g., isomers or over-alkylated products), and residual solvents. For benzoic acids produced by oxidation of a corresponding toluene derivative, by-products can include tars and other oxygenated compounds.[1]

Q3: How can I effectively remove highly polar or baseline impurities?

A3: Acid-base extraction is particularly effective for separating the acidic this compound from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate) to convert the benzoic acid into its water-soluble salt. After separating the aqueous layer, it is acidified to precipitate the purified acid.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if the solvent is not appropriate for the compound.[2] To resolve this, you can try adding a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly. If the problem persists, selecting a different solvent or a solvent mixture may be necessary. A preliminary purification step, such as column chromatography, might be needed if the impurity concentration is very high.[2]

Q5: I am observing significant product loss during recrystallization. How can I improve the yield?

A5: Low recovery in recrystallization can be due to the product being too soluble in the chosen solvent at low temperatures or using an excessive amount of solvent.[2] To improve yield, use the minimum amount of hot solvent required to dissolve the crude product. Additionally, ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize crystal formation before filtration.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling Out High concentration of impurities.[2]Perform a preliminary purification step like column chromatography.
Solution is supersaturated.[2]Add a small amount of additional hot solvent to redissolve the oil, then cool slowly.
Inappropriate solvent.[2]Try a more polar solvent or a solvent mixture.
Low Recovery Product is too soluble in the solvent at low temperature.[2]Choose a solvent where the product has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used.[2]Use the minimum amount of hot solvent to fully dissolve the crude product.
Premature crystallization during hot filtration.[2]Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper.
No Crystal Formation Solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.
Slow nucleation.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[3]
Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation Inappropriate mobile phase.[2]Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a hexane/ethyl acetate mixture.[2]
Column overloading.[2]Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[2]
Improper column packing.[2]Ensure the column is packed uniformly as a slurry and does not run dry.[2]
Product Tailing Acidic nature of the compound interacting with silica gel.[2]Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.[2]
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent system.
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Low Recovery Incomplete acid-base reaction.[2]Check the pH of the aqueous layer after each extraction step to ensure it is sufficiently basic (for extraction) or acidic (for precipitation).[2]
Insufficient mixing.[2]Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[2]
Product is somewhat soluble in the aqueous layer in its neutral form.Perform multiple extractions with the organic solvent to recover more product.
Emulsion Formation Vigorous shaking or presence of surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine a suitable solvent in which this compound has high solubility when hot and low solubility when cold. Common choices for benzoic acids include water, ethanol, or mixtures of solvents like ethanol/water.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] Add more solvent in small portions if needed to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can help slow the cooling process.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of the benzoic acid, into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been extracted.[2]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[2]

Visual Workflows

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude Product + Minimum Hot Solvent B Dissolved Product Solution A->B Heat & Stir C Slow Cooling to Room Temp B->C Cool D Ice Bath Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow A Crude Product in Organic Solvent B Add Aqueous NaHCO3 Solution A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D Collect E Organic Layer (Impurities) C->E Discard/Wash F Acidify Aqueous Layer with HCl D->F G Precipitated Pure Product F->G H Vacuum Filtration & Drying G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Side reactions to avoid during the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid, primarily through the hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile.

Troubleshooting Guide: Overcoming Side Reactions

Issue 1: Incomplete conversion of the nitrile to the carboxylic acid.

Symptom Possible Cause Suggested Solution
Presence of starting material (4-Ethoxy-2,3-difluorobenzonitrile) in the final product.1. Insufficient reaction time. 2. Inadequate temperature. 3. Insufficient concentration of acid or base catalyst.1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Gradually increase the reaction temperature, while carefully monitoring for byproduct formation. 3. Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).
Isolation of the amide intermediate (4-Ethoxy-2,3-difluorobenzamide).The hydrolysis was not driven to completion. This is more common under milder basic conditions.1. Increase the reaction temperature and/or prolong the reaction time. 2. For alkaline hydrolysis, ensure a sufficient excess of hydroxide is used. 3. Acidify the reaction mixture after basic hydrolysis and heat to promote the hydrolysis of the amide.

Issue 2: Formation of phenolic byproducts.

Symptom Possible Cause Suggested Solution
Presence of 4-Hydroxy-2,3-difluorobenzoic acid in the product mixture.Cleavage of the ethoxy group under harsh acidic conditions. Strong acids like HBr or HI are particularly known for cleaving ethers.1. Use a less harsh acid catalyst if possible, or lower the reaction temperature. 2. If strong acids are necessary, minimize the reaction time. 3. Consider using basic hydrolysis conditions, as the ethoxy group is generally more stable in base.

Issue 3: Substitution of fluorine atoms.

Symptom Possible Cause Suggested Solution
Detection of products where one or both fluorine atoms have been replaced (e.g., by a hydroxyl or amino group).Nucleophilic aromatic substitution (SNAr) of the activated fluorine atoms. The electron-withdrawing nature of the nitrile and carboxylic acid groups can activate the ring for nucleophilic attack, especially under basic conditions with strong nucleophiles.1. Use a non-nucleophilic base if possible, or a weaker base. 2. Keep the reaction temperature as low as feasible to disfavor the SNAr reaction. 3. Avoid the presence of other strong nucleophiles in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key reaction steps?

The most common and direct synthetic route is the hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile. This is typically a two-step process where the nitrile is first hydrolyzed to a primary amide intermediate (4-Ethoxy-2,3-difluorobenzamide), which is then further hydrolyzed to the desired carboxylic acid. The reaction can be catalyzed by either acid or base.

Q2: I am observing the formation of 4-Ethoxy-2,3-difluorobenzamide as a major byproduct. How can I promote its conversion to the carboxylic acid?

The formation of the amide intermediate is a common observation, particularly under milder hydrolysis conditions. To drive the reaction to completion, you can:

  • Increase Reaction Time and Temperature: Prolonged heating is often necessary to hydrolyze the relatively stable amide intermediate.

  • Use More Forcing Conditions: Increase the concentration of the acid or base catalyst. For instance, using a higher molarity of NaOH or H₂SO₄ can facilitate the second hydrolysis step.

Q3: Is the ethoxy group stable during the hydrolysis of the nitrile?

The stability of the ethoxy group is dependent on the reaction conditions.

  • Acidic Conditions: Aryl ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, at elevated temperatures. Using sulfuric acid under controlled temperature conditions is generally safer. If ether cleavage is observed, consider lowering the temperature or using a shorter reaction time.

  • Alkaline Conditions: The ethoxy group is generally stable under basic hydrolysis conditions. Therefore, if ether cleavage is a significant issue, switching to an alkaline hydrolysis protocol is a recommended strategy.

Q4: Can the fluorine atoms be displaced during the synthesis?

While the C-F bond on an aromatic ring is generally strong, the presence of electron-withdrawing groups like the nitrile or the resulting carboxylic acid can activate them towards nucleophilic aromatic substitution (SNAr). This is more likely to occur under strong basic conditions with potent nucleophiles. To avoid this:

  • Use hydroxide as the base, which is also the hydrolyzing agent, and avoid other nucleophiles.

  • Maintain the lowest effective reaction temperature.

  • Keep reaction times to the minimum required for complete nitrile hydrolysis.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of expected outcomes based on analogous nitrile hydrolyses.

Parameter Acidic Hydrolysis (e.g., H₂SO₄) Alkaline Hydrolysis (e.g., NaOH)
Typical Yield 70-90%80-95%
Key Byproducts - Incomplete reaction (amide) - Ether cleavage product (phenol)- Incomplete reaction (amide) - Nucleophilic substitution of Fluorine
Reaction Time 4-12 hours6-24 hours
Temperature 80-120°C90-110°C

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethoxy-2,3-difluorobenzonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate amide are no longer observed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This will precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Acidic Hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 4-Ethoxy-2,3-difluorobenzonitrile (1.0 eq) to a 50-70% aqueous solution of sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to 100-120°C with efficient stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the amide intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the acidic solution over crushed ice.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from an appropriate solvent if necessary.

Visualizations

Synthesis_Pathway Start 4-Ethoxy-2,3-difluorobenzonitrile Intermediate 4-Ethoxy-2,3-difluorobenzamide Start->Intermediate H₂O, H⁺ or OH⁻ (Step 1) Product This compound Intermediate->Product H₂O, H⁺ or OH⁻ (Step 2)

Caption: Main synthetic pathway for this compound.

Side_Reactions Main 4-Ethoxy-2,3-difluorobenzonitrile Incomplete Incomplete Hydrolysis (Amide Intermediate) Main->Incomplete Insufficient Time/Temp Cleavage Ether Cleavage (Phenolic Byproduct) Main->Cleavage Harsh Acid Substitution Fluorine Substitution Main->Substitution Strong Base/Nucleophile Troubleshooting_Workflow Start Analyze Product Mixture Q1 Incomplete Conversion? Start->Q1 A1 Increase Time/Temp or Catalyst Conc. Q1->A1 Yes Q2 Phenolic Impurity? Q1->Q2 No A1->Start A2 Use Milder Acid or Switch to Base Q2->A2 Yes Q3 Fluorine Substitution? Q2->Q3 No A2->Start A3 Lower Temp Avoid Strong Nucleophiles Q3->A3 Yes End Pure Product Q3->End No A3->Start

Technical Support Center: Purifying 4-Ethoxy-2,3-difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Ethoxy-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound through recrystallization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities that may be present in the crude this compound after its synthesis. A higher purity is often essential for subsequent reactions, analytical testing, and for meeting the stringent requirements of pharmaceutical applications.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures to ensure a good recovery yield.

  • High solubility for the impurities at all temperatures, so they remain in the mother liquor.

  • Alternatively, very low solubility for impurities so they can be removed by hot filtration.

  • The solvent should be chemically inert and not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

  • It should be non-toxic, inexpensive, and readily available.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can arise from the starting materials, byproducts, or subsequent degradation. In the synthesis from 2,3,4-trifluoronitrobenzene, potential impurities include isomeric byproducts where the ethoxy group is at a different position, or incompletely reacted intermediates. For instance, the formation of a 2-ethoxy isomer is a possible side reaction during the nucleophilic aromatic substitution.[1] Other potential impurities could be residual starting materials like 2,3,4-trifluorobenzoic acid or byproducts from side reactions.

Q4: How can I assess the purity of this compound before and after recrystallization?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a common setup for analyzing fluorinated benzoic acids.[2] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity assessment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent was used. 2. The solvent is not a good choice for this compound. 3. The presence of insoluble impurities.1. Add small increments of hot solvent until the compound dissolves. 2. Refer to the solvent selection table and choose a more suitable solvent or a solvent mixture. 3. If a small amount of solid remains, perform a hot filtration to remove the insoluble impurities.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool to room temperature slowly and undisturbed, then place it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The crystals "oil out" instead of forming a solid. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to precipitate out above its melting point. 3. High concentration of impurities depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly. 3. Consider a preliminary purification step or using a different recrystallization solvent.
The purity of the recrystallized product is still low. 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. 3. The crystals were not washed properly after filtration.1. Ensure a slow cooling rate to allow for selective crystallization. 2. Experiment with different solvents or solvent mixtures. A solvent system that has a very different polarity from the compound might be more effective at leaving impurities in the solution. 3. Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
The recovery yield is very low. 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor. 2. The crystals were washed with too much solvent or with a solvent that was not cold enough. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines the general procedure for recrystallizing this compound using a single solvent. A mixed solvent system of ethanol and water is often a good starting point for substituted benzoic acids.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture, Acetone, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, an ethanol/water mixture is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system, e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely. If using a mixed solvent system, add the less soluble solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling period. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Quantitative Data
Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
WaterLowModerate to HighPotentially suitable, may require a large volume.
EthanolHighVery HighGood as a primary solvent in a mixed-solvent system with water.
MethanolHighVery HighSimilar to ethanol, good for mixed-solvent systems.
AcetoneHighVery HighMay be too good of a solvent, leading to low recovery.
Ethyl AcetateModerateHighA potentially good single solvent.
HexaneVery LowLowUnlikely to be a good primary solvent, but could be used as an anti-solvent.
TolueneLowModerateMay be a suitable single solvent.

Visualizations

Experimental Workflow for Recrystallization

The following diagram illustrates the key steps in the recrystallization process.

RecrystallizationWorkflow Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Insoluble Impurities Cool Cool Slowly to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure This compound Dry->End

Caption: A workflow diagram illustrating the sequential steps for the purification of this compound via recrystallization.

Troubleshooting Logic for Crystal Formation

This diagram provides a logical approach to troubleshooting when crystals fail to form.

TroubleshootingCrystals Start No Crystals Form Upon Cooling CheckConcentration Is the solution too dilute? Start->CheckConcentration Evaporate Evaporate some solvent and re-cool CheckConcentration->Evaporate Yes CheckNucleation Is nucleation required? CheckConcentration->CheckNucleation No Evaporate->CheckNucleation InduceNucleation Scratch flask or add seed crystal CheckNucleation->InduceNucleation Yes Failure Still no crystals, re-evaluate solvent CheckNucleation->Failure No Success Crystals Form InduceNucleation->Success

Caption: A decision-making diagram for troubleshooting the failure of crystal formation during recrystallization.

References

Challenges in the scale-up synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Ethoxy-2,3-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable synthetic route starts from 2,3,4-trifluoronitrobenzene. The synthesis involves two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the fluorine atom at the 4-position with an ethoxy group.

  • Hydrolysis: Conversion of the nitro group to a carboxylic acid. A more common route involves a nitrile intermediate, which is then hydrolyzed to the carboxylic acid.

Q2: What are the most critical parameters to control during the ethoxylation step?

The most critical parameters for the nucleophilic aromatic substitution (SNAr) reaction are:

  • Stoichiometry of the ethoxide source: A slight excess is needed for full conversion, but a large excess can lead to di-substituted byproducts.

  • Reaction temperature: Higher temperatures can decrease regioselectivity and increase byproduct formation.

  • Solvent choice: Polar aprotic solvents like DMF or DMSO are generally preferred to enhance the reaction rate and selectivity.

  • Moisture content: The reaction is sensitive to moisture, which can deactivate the ethoxide nucleophile.

Q3: How can I purify the final product, this compound, on a larger scale?

Recrystallization is a suitable method for the purification of this compound on a larger scale. The choice of solvent is crucial for effective purification. A good solvent system is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain soluble at all temperatures. Common solvent systems for benzoic acid derivatives include ethanol/water or heptane/ethyl acetate mixtures.

Troubleshooting Guides

Problem 1: Low Yield of 4-Ethoxy-2,3-difluorobenzonitrile (Intermediate)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the use of a slight excess (1.1-1.2 equivalents) of sodium ethoxide. - Increase the reaction time or gently warm the reaction mixture, monitoring progress by TLC or HPLC.
Deactivation of Sodium Ethoxide - Ensure all reagents and solvents are anhydrous. Sodium ethoxide is highly sensitive to moisture.
Suboptimal Reaction Temperature - While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive it to completion. However, be cautious of increased side reactions at higher temperatures.
Problem 2: Formation of Isomeric and Di-substituted Byproducts during Ethoxylation
Byproduct Potential Cause Troubleshooting Steps
2-Ethoxy-3,4-difluoronitrobenzene (Isomer) - Use of a nonpolar solvent. - High reaction temperature.- Use a polar aprotic solvent like DMF or DMSO to favor substitution at the 4-position. - Maintain a controlled reaction temperature, starting at room temperature and only gently heating if necessary.
Di-ethoxy substituted product - Large excess of sodium ethoxide. - Prolonged reaction time at elevated temperatures.- Carefully control the stoichiometry of sodium ethoxide to 1.1-1.2 equivalents. - Monitor the reaction closely and stop it once the starting material is consumed to avoid further substitution.
Problem 3: Incomplete Hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile
Potential Cause Troubleshooting Steps
Insufficient acid or base - Use a sufficient excess of the hydrolyzing agent (e.g., a strong acid like HCl or a strong base like NaOH).
Reaction conditions not harsh enough - Heat the reaction mixture under reflux to ensure the reaction goes to completion. The hydrolysis of nitriles often requires forcing conditions.
Isolation of the amide intermediate - Ensure the reaction is heated for a sufficient amount of time to hydrolyze both the nitrile and the intermediate amide.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile

This protocol describes the nucleophilic aromatic substitution of 2,3,4-trifluorobenzonitrile with sodium ethoxide.

Materials:

  • 2,3,4-trifluorobenzonitrile

  • Anhydrous Ethanol

  • Sodium metal

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol with stirring under a nitrogen atmosphere. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3,4-trifluorobenzonitrile (1.0 equivalent) in anhydrous DMF.

  • Nucleophilic Substitution: Cool the solution of 2,3,4-trifluorobenzonitrile to 0 °C using an ice bath. Slowly add the freshly prepared sodium ethoxide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, it may be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash them with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-Ethoxy-2,3-difluorobenzonitrile.

Protocol 2: Hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile to this compound

This protocol describes the alkaline hydrolysis of the nitrile intermediate.

Materials:

  • Crude 4-Ethoxy-2,3-difluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 4-Ethoxy-2,3-difluorobenzonitrile in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2). A precipitate of this compound should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude this compound.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add hot deionized water to the solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals of the purified product should form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Ethoxylation (SNAr) cluster_1 Reduction cluster_2 Sandmeyer Reaction cluster_3 Hydrolysis A 2,3,4-Trifluoronitrobenzene B 4-Ethoxy-2,3-difluoronitrobenzene A->B NaOEt, EtOH/DMF C 4-Ethoxy-2,3-difluoroaniline B->C Fe/HCl or H2/Pd-C D 4-Ethoxy-2,3-difluorobenzonitrile C->D 1. NaNO2, HCl 2. CuCN E This compound D->E H3O+ or NaOH, H2O

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low yield or impurities in ethoxylation step check_sm Is starting material consumed? start->check_sm check_byproducts Are byproducts observed? check_sm->check_byproducts Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No byproduct_formation Byproduct Formation check_byproducts->byproduct_formation Yes solution1 Increase reaction time/temp. Check ethoxide quality. incomplete_rxn->solution1 solution2 Adjust stoichiometry. Optimize solvent/temp. byproduct_formation->solution2 end Problem Resolved solution1->end solution2->end

Caption: Troubleshooting workflow for the ethoxylation step.

Byproduct_Formation conditions Reaction Conditions temp High Temperature conditions->temp stoich Excess Ethoxide conditions->stoich solvent Nonpolar Solvent conditions->solvent low_selectivity Low Regioselectivity temp->low_selectivity disub Di-substituted Byproduct stoich->disub isomer Isomeric Byproduct solvent->isomer

Caption: Relationship between reaction conditions and byproduct formation.

Identification of byproducts in 4-Ethoxy-2,3-difluorobenzoic acid synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid and the identification of its byproducts by HPLC.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and HPLC analysis of this compound.

Synthesis Troubleshooting

Question Answer
Why is my yield of this compound low? Low yields can result from several factors. In the etherification step, ensure anhydrous conditions as water can consume the sodium ethoxide. Also, incomplete reaction due to insufficient reaction time or temperature can be a cause. During the hydrolysis of the ester precursor, ensure complete saponification by using a sufficient excess of base and adequate heating.
I am observing an isomeric byproduct in my reaction mixture. How can I minimize it? The formation of an isomeric ethoxy-substituted byproduct (e.g., 2-ethoxy-3,4-difluorobenzoic acid) is a common issue in the nucleophilic aromatic substitution (SNAr) reaction. To favor the desired 4-ethoxy isomer, carefully control the reaction temperature, as lower temperatures often increase regioselectivity. The choice of solvent can also influence the outcome.
My final product is contaminated with a di-ethoxy byproduct. What is the cause and how can I avoid it? A di-ethoxy byproduct forms when the desired mono-ethoxy product undergoes a second etherification. This is typically caused by using a large excess of sodium ethoxide or prolonged reaction times at elevated temperatures. To mitigate this, use a stoichiometric amount or only a slight excess of the ethoxide and monitor the reaction progress closely to avoid over-reaction.
The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. What should I do? Incomplete hydrolysis can be due to insufficient base, inadequate reaction time, or low temperature. Ensure at least one equivalent of a strong base like NaOH or KOH is used. The reaction often requires heating (reflux) to go to completion. Monitoring the reaction by TLC or HPLC is recommended to determine the necessary reaction time.

HPLC Troubleshooting

Question Answer
I am seeing peak tailing for my this compound peak. What could be the cause? Peak tailing for acidic compounds is often due to interactions with basic sites on the HPLC column packing. To resolve this, ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of the analyte) to keep the carboxylic acid protonated. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help.
My retention times are drifting from one injection to the next. Why is this happening? Retention time drift can be caused by several factors: - Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can lead to drift. Prepare fresh mobile phase and keep the solvent reservoir covered. - Column Temperature: Fluctuations in column temperature will affect retention times. Use a column oven for stable temperature control.[1] - Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
I am observing ghost peaks in my chromatogram. Where are they coming from? Ghost peaks can arise from impurities in the mobile phase, the sample solvent, or from the injection valve. They can also be late-eluting compounds from a previous injection. To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely in the mobile phase or the HPLC system.
The resolution between my main peak and a byproduct peak is poor. How can I improve it? To improve resolution, you can try several approaches: - Optimize the Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. - Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes and affect their retention. - Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18) may provide better selectivity.

Data Presentation: Potential Byproducts

The following table summarizes potential byproducts in the synthesis of this compound. Disclaimer: The analytical data provided are representative and may vary based on the specific experimental conditions and analytical instrumentation used.

Byproduct Name Potential Origin Molecular Weight ( g/mol ) Expected m/z [M-H]⁻ Predicted HPLC Elution Order (Relative to Product)
2,3,4-Trifluorobenzoic AcidUnreacted Starting Material176.08175.00Earlier
Ethyl 4-Ethoxy-2,3-difluorobenzoateIncomplete Hydrolysis230.21-Later
2-Ethoxy-3,4-difluorobenzoic AcidIsomeric SNAr Product202.16201.04Similar
2,4-Diethoxy-3-fluorobenzoic AcidDi-substitution Byproduct228.21227.07Later

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents) in small portions with stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophilic Aromatic Substitution (SNAr): To the freshly prepared sodium ethoxide solution, add 2,3,4-trifluorobenzoic acid (1 equivalent). Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up and Esterification (if necessary): Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with HCl to precipitate the crude product. If the starting material was a nitrobenzene derivative, a reduction step would be necessary before this. If the product is an ester, proceed to the hydrolysis step.

  • Hydrolysis: To the crude ethyl 4-ethoxy-2,3-difluorobenzoate, add a solution of NaOH (2-3 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the this compound. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

HPLC Method for Byproduct Identification (Representative Method)

This is a general-purpose reversed-phase HPLC method suitable for the analysis of fluorinated benzoic acids.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway A 2,3,4-Trifluorobenzoic Acid (Starting Material) C SNAr Reaction A->C B Sodium Ethoxide B->C D This compound (Product) C->D Major E 2-Ethoxy-3,4-difluorobenzoic Acid (Isomeric Byproduct) C->E Minor F Di-ethoxyfluorobenzoic Acid (Di-substitution Byproduct) D->F Side Reaction (Excess Ethoxide)

Caption: Synthetic pathway and potential byproducts.

HPLC_Troubleshooting_Workflow cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_extra_peaks Extraneous Peaks start HPLC Analysis Issue drift Retention Time Drift? start->drift tailing Peak Tailing? start->tailing ghost_peaks Ghost Peaks? start->ghost_peaks check_temp Check Column Temperature drift->check_temp check_mobile_phase Check Mobile Phase Prep check_temp->check_mobile_phase No check_equilibration Check Equilibration Time check_mobile_phase->check_equilibration No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph run_blank Run Blank Gradient ghost_peaks->run_blank

Caption: HPLC troubleshooting workflow.

References

Preventing decomposition of 4-Ethoxy-2,3-difluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Ethoxy-2,3-difluorobenzoic acid to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[4] For optimal shelf life, protection from moisture, light, and high temperatures is recommended.

Q2: What are the potential signs of decomposition of this compound?

A2: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or the development of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of impurity peaks, or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.

Q3: What are the likely decomposition pathways for this compound?

A3: While specific data for this compound is limited, based on its chemical structure, potential decomposition pathways could include:

  • Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, losing carbon dioxide.[2]

  • Hydrolysis of the Ether Linkage: Although generally stable, the ethoxy group could potentially be cleaved under harsh acidic or basic conditions, especially at elevated temperatures, to form 4-hydroxy-2,3-difluorobenzoic acid.

  • Photodegradation: Aromatic compounds, particularly halogenated ones, can be susceptible to degradation upon exposure to UV light.[5] This could potentially lead to defluorination or other complex reactions.

Troubleshooting Guide

If you suspect that your sample of this compound has decomposed, follow these steps to troubleshoot the issue.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) or consistency (clumping) Exposure to light, moisture, or elevated temperatures.1. Verify storage conditions. Ensure the container is tightly sealed and stored away from light and heat sources. 2. Perform an analytical purity check (e.g., HPLC, NMR) to confirm decomposition. 3. If decomposition is confirmed, procure a fresh batch of the compound.
Inconsistent experimental results Degradation of the starting material.1. Confirm the purity of the this compound using a suitable analytical method. 2. If impurities are detected, consider purification (e.g., recrystallization) if possible, or obtain a new, high-purity batch. 3. Review experimental conditions to ensure they are not causing in-situ degradation (e.g., excessive heat, incompatible reagents).
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.1. Attempt to identify the impurity peaks by comparing with potential degradation products (e.g., decarboxylated product, hydrolyzed product) if standards are available. 2. Review the storage history of the compound. 3. Implement stricter storage protocols for future use.

Experimental Protocols

For users who wish to conduct their own stability studies, the following general protocol, based on ICH guidelines, can be adapted.

Objective: To assess the stability of this compound under various environmental conditions.

Materials:

  • This compound

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC with a stability-indicating method, NMR spectrometer)

Methodology:

  • Sample Preparation: Aliquot the this compound into several storage containers. One sample should be analyzed immediately to provide the initial time-point (T=0) data.

  • Storage Conditions: Place the samples under various storage conditions. Recommended conditions to test include:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

    • Photostability: As per ICH Q1B guidelines (exposure to a combination of visible and UV light).

  • Time Points: Analyze the samples at predetermined time intervals. For accelerated studies, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the amount of this compound remaining.

    • Purity/Degradation Products: Use a stability-indicating HPLC method to separate and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) data to determine the rate of degradation and identify the conditions under which the compound is most stable.

Visualizations

The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting stability issues.

G Potential Degradation Pathways A This compound B Decarboxylation (Heat) A->B D Hydrolysis (Strong Acid/Base, Heat) A->D F Photodegradation (UV Light) A->F C 4-Ethoxy-2,3-difluorobenzene + CO2 B->C E 4-Hydroxy-2,3-difluorobenzoic acid D->E G Defluorination / Other Products F->G

Caption: Potential chemical degradation pathways for this compound.

G Troubleshooting Workflow start Suspected Decomposition (e.g., inconsistent results, visual change) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_check Perform Analytical Purity Check (e.g., HPLC, NMR) check_storage->analytical_check is_degraded Decomposition Confirmed? analytical_check->is_degraded procure_new Procure Fresh Material & Implement Stricter Storage is_degraded->procure_new Yes review_protocol Review Experimental Protocol for Harsh Conditions is_degraded->review_protocol No end Problem Resolved procure_new->end review_protocol->end

Caption: A logical workflow for troubleshooting suspected decomposition.

References

Optimizing catalyst selection for the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethoxy-2,3-difluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary synthetic routes for this compound.

Route 1: Williamson Ether Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid followed by esterification

Q1: My Williamson ether synthesis reaction shows low or no conversion of the 2,3-difluoro-4-hydroxybenzoic acid starting material. What are the possible causes and solutions?

A1: Low conversion in the etherification of 2,3-difluoro-4-hydroxybenzoic acid can be attributed to several factors:

  • Insufficient Deprotonation: The acidity of the phenolic proton is crucial for the formation of the phenoxide, the active nucleophile in this reaction. Due to the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, the phenolic proton is more acidic than in simple phenols. However, the carboxylate proton will be preferentially deprotonated. A weak base may not be sufficient to fully deprotonate the phenol.

    • Solution: Use at least two equivalents of a strong base to ensure deprotonation of both the carboxylic acid and the phenol. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or THF are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]

  • Inappropriate Solvent: The choice of solvent is critical for the S_N2 reaction.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[2]

  • Poor Quality of Reagents: Moisture in the solvent or reagents can quench the strong base and the phenoxide, halting the reaction. The alkylating agent (e.g., ethyl iodide or ethyl bromide) should also be pure.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly opened or properly stored reagents.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

Q2: I am observing significant side product formation in my Williamson ether synthesis. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the elimination of the alkylating agent, especially if using a sterically hindered alkyl halide or a very strong, bulky base. Another potential, though less likely, side reaction with phenoxides is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen.

  • Minimizing Elimination:

    • Solution: Use a primary alkyl halide like ethyl iodide or ethyl bromide, as they are less prone to elimination than secondary or tertiary halides.[2] Avoid using excessively high temperatures.

  • Minimizing C-alkylation:

    • Solution: The use of polar aprotic solvents generally favors O-alkylation.

Route 2: Palladium-Catalyzed Carbonylation of 1-Ethoxy-2,3-difluoro-4-halobenzene

Q3: My palladium-catalyzed carbonylation reaction is sluggish or gives a low yield of this compound. What factors should I investigate?

A3: Palladium-catalyzed carbonylation reactions can be sensitive to various parameters, especially with electron-deficient substrates like fluoroaromatics.

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical for catalytic activity and stability.

    • Solution: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands often improve the rate of oxidative addition and reductive elimination. Ligands such as XantPhos or bulky biaryl phosphines can be effective.[3] Screening different palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ might also be beneficial.[4]

  • CO Pressure and Temperature: Insufficient carbon monoxide pressure or suboptimal temperature can lead to low yields.

    • Solution: While some modern catalysts can operate at atmospheric pressure, moderate to high pressures of CO (e.g., 10-50 atm) are often required for efficient carbonylation, especially with less reactive substrates.[4] The reaction temperature should be optimized; typically, temperatures between 80-120 °C are used.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the regeneration of the active catalyst.

    • Solution: Both inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (NEt₃) or DBU can be used. The choice of base can influence the reaction rate and yield, so screening different bases is recommended.

  • Solvent Purity: Traces of oxygen or water in the solvent can deactivate the palladium catalyst.

    • Solution: Use anhydrous and degassed solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

Q4: I am observing hydrodehalogenation (loss of the halide) as a significant side product in my carbonylation reaction. How can I suppress this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Solution: This can sometimes be suppressed by the addition of a halide scavenger or by carefully controlling the reaction conditions. Ensuring a sufficient concentration of the nucleophile (in this case, generated from the CO source) and optimizing the ligand-to-metal ratio can also help favor the desired carbonylation pathway.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials. If 2,3-difluoro-4-hydroxybenzoic acid is readily available, the Williamson ether synthesis (Route 1) is often more straightforward and avoids the use of toxic carbon monoxide gas and expensive palladium catalysts. However, if a suitable 1-ethoxy-2,3-difluoro-4-halobenzene is available, the palladium-catalyzed carbonylation (Route 2) can be a very efficient method for introducing the carboxylic acid group.

Q2: What is the best ethylating agent to use for the Williamson ether synthesis of 2,3-difluoro-4-hydroxybenzoic acid?

A2: Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of iodide. However, ethyl bromide is less expensive and often sufficiently reactive. Both are preferred over ethyl chloride. Diethyl sulfate is another highly reactive but also more toxic alternative.

Q3: Can I use a phase-transfer catalyst for the Williamson ether synthesis?

A3: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a weaker base like potassium carbonate in a biphasic system (e.g., water/toluene). The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs.

Q4: What are the safety precautions I should take when running a palladium-catalyzed carbonylation reaction?

A4: Carbon monoxide is a colorless, odorless, and highly toxic gas. These reactions should always be performed in a well-ventilated fume hood. It is also crucial to use a CO detector. The reaction is typically run in a high-pressure reactor (autoclave), which should be properly maintained and operated by trained personnel.

Data Presentation

Table 1: Comparison of Catalysts for the Palladium-Catalyzed Carbonylation of Aryl Halides.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Pressure (atm CO)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)NEt₃Toluene10020Moderate
PdCl₂(PPh₃)₂ (2)-K₂CO₃DMF11030Good
Pd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃Dioxane10010High
Pd(OAc)₂ (2)dppf (2.2)NEt₃DMSO12040Good

Note: This table presents illustrative data based on general knowledge of palladium-catalyzed carbonylation reactions. Actual yields will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq.). Add anhydrous DMF (to make a ~0.5 M solution). Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Alkylation: Add ethyl iodide (1.5 eq.) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation
  • Reaction Setup: To a high-pressure reactor, add 1-ethoxy-2,3-difluoro-4-iodobenzene (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand such as XantPhos (4 mol%). Add a base, for example, K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add an anhydrous and degassed solvent such as DMF or dioxane.

  • Carbonylation: Seal the reactor, purge several times with carbon monoxide, and then pressurize to the desired pressure (e.g., 20 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Workup: After cooling to room temperature and carefully venting the CO, dilute the reaction mixture with water and acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Williamson Ether Synthesis cluster_route2 Route 2: Palladium-Catalyzed Carbonylation A 2,3-Difluoro-4- hydroxybenzoic acid B Deprotonation (e.g., NaH in DMF) A->B Base C Phenoxide Intermediate B->C D Alkylation (Ethyl Iodide) C->D EtI E This compound D->E F 1-Ethoxy-2,3-difluoro- 4-halobenzene G Oxidative Addition (Pd(0) Catalyst) F->G Pd(0) H Aryl-Pd(II) Complex G->H I CO Insertion H->I CO J Acyl-Pd(II) Complex I->J K Hydrolysis J->K H₂O L This compound K->L

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Williamson Ether Synthesis Q1 Incomplete Deprotonation? Start->Q1 S1 Use Stronger Base (e.g., NaH) Use >2 equivalents Q1->S1 Yes Q2 Improper Solvent? Q1->Q2 No S2 Switch to Polar Aprotic Solvent (DMF, DMSO) Q2->S2 Yes Q3 Low Temperature? Q2->Q3 No S3 Increase Temperature (e.g., 50-80 °C) Q3->S3 Yes

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Ethoxy-2,3-difluorobenzoic Acid and 4-Methoxy-2,3-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced differences between structurally similar molecules can significantly impact their biological activity, physicochemical properties, and suitability as therapeutic agents. This guide provides a detailed comparative analysis of two such compounds: 4-Ethoxy-2,3-difluorobenzoic acid and 4-Methoxy-2,3-difluorobenzoic acid. By presenting available data on their properties, synthesis, and potential biological relevance, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The fundamental distinction between the two molecules lies in the alkoxy substituent at the 4-position of the difluorobenzoic acid core—an ethoxy group versus a methoxy group. This seemingly minor variation can influence several key physicochemical parameters, as summarized below.

PropertyThis compound4-Methoxy-2,3-difluorobenzoic acid
Molecular Formula C₉H₈F₂O₃[1]C₈H₆F₂O₃[2]
Molecular Weight 202.16 g/mol 188.13 g/mol [2]
Melting Point 200-203 °CNot available
Boiling Point 282.2 °C at 760 mmHgNot available
pKa (Predicted) ~2.88~2.88
Predicted XlogP 2.0[1]1.9[2]
CAS Number 124728-45-6329014-60-0[2]

The acidity of these compounds, a critical factor in their pharmacokinetic and pharmacodynamic profiles, is primarily dictated by the electron-withdrawing effects of the two fluorine atoms on the benzoic acid ring. The pKa of the parent 2,3-difluorobenzoic acid is reported to be 2.88.[3] The electronic contributions of the 4-alkoxy substituents (a combination of electron-donating resonance and weak electron-withdrawing inductive effects) are expected to have a relatively minor impact on the overall acidity compared to the strong inductive effect of the fluorine atoms. Therefore, the pKa values for both compounds are predicted to be in a similar range.

Spectral Data: Fingerprinting the Molecules

Detailed spectral analysis is essential for the unambiguous identification and characterization of these compounds. While complete experimental spectra for both target molecules are not publicly available, data from similar compounds and general principles of spectroscopy can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For both compounds, the aromatic region would display complex splitting patterns due to the presence of two non-equivalent aromatic protons and their coupling to the fluorine atoms. The alkoxy groups would show characteristic signals: a triplet and a quartet for the ethoxy group, and a singlet for the methoxy group.

  • ¹³C NMR: The carbon spectra would reveal the expected number of aromatic and aliphatic carbon signals, with the chemical shifts of the aromatic carbons being significantly influenced by the fluorine and alkoxy substituents.

  • ¹⁹F NMR: This technique would be particularly informative, showing two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions, with their coupling constants providing structural information.

Infrared (IR) Spectroscopy:

The IR spectra of both compounds would be characterized by strong absorption bands corresponding to the carboxylic acid functional group, including a broad O-H stretch and a sharp C=O stretch. Aromatic C-H and C-F stretching and bending vibrations would also be present.

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a prominent molecular ion peak for each compound. Common fragmentation patterns for benzoic acids involve the loss of -OH and -COOH groups.

Synthesis and Experimental Protocols

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable polyfluorinated benzene derivative with sodium methoxide or sodium ethoxide, followed by functional group manipulations to introduce the carboxylic acid moiety.

General Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of alkoxy-difluorobenzoic acids.

Experimental Protocol for pKa Determination (Potentiometric Titration):

A standard method for determining the pKa of an acidic compound is potentiometric titration.

  • Preparation of Analyte Solution: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point of the titration curve.

Biological Activity and Drug Development Potential

There is currently a lack of publicly available data on the specific biological activities of this compound and 4-Methoxy-2,3-difluorobenzoic acid. However, the fluorinated benzoic acid scaffold is a common motif in many biologically active molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, and these compounds could serve as valuable intermediates in the synthesis of novel therapeutic agents. Their potential applications could span various fields, including oncology, infectious diseases, and inflammation, depending on the other functional groups incorporated into the molecule. The exploration of their biological profiles through screening assays is a necessary next step to unlock their therapeutic potential.

Logical Relationship for Biological Screening:

BiologicalScreening Compound Test Compound (4-Ethoxy/Methoxy-2,3-difluorobenzoic acid) Assay In vitro/In vivo Screening Assays Compound->Assay Data Biological Activity Data (e.g., IC50, EC50) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical flow for evaluating the biological potential of the title compounds.

Conclusion

This compound and 4-Methoxy-2,3-difluorobenzoic acid represent two closely related chemical entities with subtle structural differences that can lead to distinct properties. While there is a scarcity of direct comparative data, this guide has compiled the available information and provided a framework for their further investigation. The ethoxy derivative possesses a higher molecular weight and likely higher melting and boiling points. Both are expected to be strong acids due to the difluoro substitution.

For researchers in drug discovery, these compounds are promising building blocks. A thorough experimental characterization of their physicochemical properties, coupled with a systematic evaluation of their biological activities, is warranted to fully understand their potential and guide their application in the development of new and effective medicines.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Ethoxy-2,3-difluorobenzoic acid, a potential key intermediate or metabolite in pharmaceutical development, is critical. This guide offers a comparative overview of potential analytical methods for its quantification. While specific validated methods for this particular analyte are not widely published, this document outlines proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric Spectrophotometric method. The performance data and protocols are based on established methods for analogous compounds, such as other fluorinated benzoic acids and their derivatives.[1][2][3][4] These recommendations provide a solid foundation for method development and validation in a research or quality control environment.

Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and Spectrophotometric methods for the analysis of this compound. These values are extrapolated from validated methods for similar aromatic and fluorinated carboxylic acids.

ParameterHPLC-UVGC-MS (with Derivatization)Spectrophotometric (Colorimetric)Source (Analogous Compounds)
Linearity (R²) > 0.999> 0.999> 0.997[4]
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%[4]
Precision (%RSD) < 2%< 10%< 5%[4]
Limit of Detection (LOD) ~0.05 µg/mL~10-50 ng/L~0.5 µg/mL[2][4][5]
Limit of Quantification (LOQ) ~0.15 µg/mL~50-150 ng/L~1.5 µg/mL[2][4][5]
Throughput HighModerateHighGeneral Knowledge
Selectivity GoodExcellentModerateGeneral Knowledge
Cost ModerateHighLow[4]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of acidic aromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis of carboxylic acids, a derivatization step is typically required to increase the volatility of the analyte.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

Derivatization Reagent:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or BF₃-Methanol.[1][2]

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare calibration standards by diluting the stock solution.

  • For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add the derivatization agent (e.g., 50 µL of MTBSTFA in pyridine) and heat at 60-70 °C for 30 minutes.[1]

  • After cooling, the sample is ready for injection into the GC-MS.

Spectrophotometric Method (Colorimetric)

A simple spectrophotometric method can be developed based on a color-forming reaction. This example is based on the reaction of benzoic acid derivatives with a chromogenic agent.[7]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Chromogenic reagent (e.g., a solution containing ferric chloride and a suitable ligand that complexes with the carboxylic acid group).

  • Solvent for sample and standard preparation (e.g., ethanol or acetonitrile).

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • To a fixed volume of each standard and sample solution in a volumetric flask, add a specific volume of the chromogenic reagent.

  • Allow the color to develop for a predetermined amount of time at a specific temperature.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration to determine the concentration of the analyte in the samples.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical_Method_Validation start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol linearity Linearity and Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report implementation Implement for Routine Use validation_report->implementation end End implementation->end

References

A Comparative Guide to the Biological Activities of Ethoxy vs. Methoxy Substituted Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and alkoxy groups (methoxy and ethoxy) to a benzoic acid scaffold represents a key strategy in medicinal chemistry to modulate the therapeutic properties of lead compounds. This guide offers an objective comparison of the biological activities of ethoxy versus methoxy substituted fluorobenzoic acids, drawing upon available experimental data to inform drug discovery and development efforts. While direct comparative studies are limited, this document synthesizes existing data on derivatives to elucidate structure-activity relationships and guide future research.

Anticancer Activity

The substitution of methoxy and ethoxy groups on fluorinated aromatic compounds has been shown to influence their cytotoxic potential against various cancer cell lines. Generally, the presence of a smaller methoxy group appears to be more favorable for anticancer activity in some contexts.

A study on fluoroaryl-substituted derivatives of FL118, an anticancer agent, revealed that a para-methoxy substitution on the phenyl ring resulted in greater potency compared to a para-ethoxy substitution. This suggests that a shorter alkoxy chain at this position may be advantageous for the antitumor activity of these specific derivatives.[1]

While direct data for simple fluorobenzoic acids is sparse, the evaluation of various substituted quinolines and chalcones indicates that methoxy groups are a common feature in potent anticancer compounds.[2][3] For instance, certain methoxy-substituted chalcones have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[3]

Table 1: In Vitro Anticancer Activity of Representative Alkoxy-Substituted Fluoroaryl Derivatives

Compound ClassSpecific Compound/SubstitutionCancer Cell LineIC50 (µM)Reference
Fluoroaryl-substituted FL118 derivative7g (p-methoxy)HCT116 (Colorectal)0.047[1]
Fluoroaryl-substituted FL118 derivative7j (p-ethoxy)HCT116 (Colorectal)>1[1]
Fluoroaryl-substituted FL118 derivative7h (m-fluoro, p-methoxy)HCT116 (Colorectal)0.038[1]
Quinoxaline derivative2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideMCF7 (Breast)<0.15[4]
Quinoxaline derivative2-(difluorobenzoyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia cell lines<0.15[4]

Antimicrobial Activity

Both methoxy and fluoro substitutions are known to play a role in the antimicrobial activity of benzoic acid derivatives. The lipophilicity conferred by these groups can influence their ability to penetrate bacterial and fungal cell membranes.

Antibacterial Activity

Studies on fluorobenzoylthiosemicarbazides have highlighted the importance of the substitution pattern on their antibacterial efficacy against Gram-positive bacteria. While this research did not directly compare ethoxy and methoxy groups, it underscores the sensitivity of biological activity to minor structural modifications on the fluorobenzoic acid core.

In a broader context of flavonoids, the introduction of methoxy groups has been shown to have variable effects on antibacterial activity. For instance, methoxy groups at the C3′ and C4′ positions of the B ring in 4-thioflavones can enhance the inhibition of E. coli, P. aeruginosa, and S. typhi.[5] Conversely, in other flavonoid scaffolds, methoxylation has been reported to decrease antibacterial action.[5] This highlights the context-dependent nature of the structure-activity relationship for alkoxy groups.

Table 2: In Vitro Antibacterial Activity of Representative Alkoxy-Substituted Aromatic Compounds

Compound ClassSpecific Compound/SubstitutionBacterial StrainMIC (µg/mL)Reference
Pyrazole derivative3,4-Dichloro aniline derivativeStaphylococcus aureus0.5[6]
Pyrazole derivativeTrifluoromethoxy derivativeStaphylococcus aureus2[6]
2-chlorobenzoic acid derivativeSchiff's base of 2-chloro benzoic acidEscherichia coliNot specified (more potent than esters)[7]
Antifungal Activity

The antifungal activity of benzoic acid derivatives can be enhanced by the addition of a methoxy group.[8][9] For instance, substitution with a methoxy group on the phenyl ring of benzoic acid, particularly in the ortho position, has been shown to enhance antifungal activity against Aspergillus flavus and Aspergillus fumigatus.[10]

Table 3: In Vitro Antifungal Activity of Representative Alkoxy-Substituted Benzoic Acid Derivatives

Compound ClassSpecific Compound/SubstitutionFungal StrainMIC (µg/mL)Reference
Benzoic acid derivativeOrtho-methoxyAspergillus flavusNot specified (enhanced activity)[10]
Benzoic acid derivativeOrtho-methoxyAspergillus fumigatusNot specified (enhanced activity)[10]
6-fluoro-4-alkylthioquinazoline-Fusarium oxysporum8.3 - 64.2 (EC50)[8]
Cinnamic and benzoic acid estersMethyl caffeateCandida albicans128
Cinnamic and benzoic acid estersMethyl 2-nitrocinnamateCandida albicans128

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ethoxy and methoxy substituted fluorobenzoic acids) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, with its turbidity adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorobenzoic acid derivatives can be attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for simple ethoxy and methoxy substituted fluorobenzoic acids are not fully elucidated, related compounds have been shown to modulate key pathways in cancer and microbial cells.

dot

anticancer_workflow Experimental Workflow for Anticancer Activity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Dilutions (Ethoxy & Methoxy Derivatives) D Treat Cells with Compounds B->D C->D E Add MTT Reagent D->E F Incubate & Formazan Formation E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for Anticancer Activity Screening.

dot

antimicrobial_workflow Experimental Workflow for Antimicrobial Activity Screening cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis A Microbial Culture C Prepare Inoculum (0.5 McFarland) A->C B Prepare Compound Dilutions (Ethoxy & Methoxy Derivatives) D Inoculate 96-well Plate B->D C->D E Incubate (18-24h) D->E F Visual Assessment of Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Antimicrobial Activity Screening.

dot

signaling_pathways Potential Cancer-Related Signaling Pathways cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response GF Growth Factors (e.g., EGF, VEGF) EGFR EGFR GF->EGFR VEGFR VEGFR GF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition NFkB->Apoptosis

Caption: Potential Cancer-Related Signaling Pathways.

References

A Spectroscopic Comparison of 4-Ethoxy-2,3-difluorobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Ethoxy-2,3-difluorobenzoic acid with its plausible synthetic precursors, 2,3-Difluoro-4-hydroxybenzoic acid and 1-Ethoxy-2,3-difluorobenzene. The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and professionals in drug development.

Synthetic Pathway

The synthesis of this compound can be envisioned through a Williamson ether synthesis, a common and effective method for forming ethers. In this proposed pathway, 2,3-Difluoro-4-hydroxybenzoic acid is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product. An alternative precursor, 1-Ethoxy-2,3-difluorobenzene, would require a carboxylation step, which is a more complex transformation. Therefore, 2,3-Difluoro-4-hydroxybenzoic acid is considered the more direct precursor.

Synthetic_Pathway Precursor1 2,3-Difluoro-4-hydroxybenzoic Acid Reagents + CH3CH2I / Base Precursor1->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that experimental data for these specific compounds are not widely available in the public domain. Therefore, data for closely related analogous compounds are used for comparison, providing a strong basis for predicting the expected spectral characteristics.

¹H NMR Spectroscopy Data

Solvent: DMSO-d6

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~13.0 (s, 1H, -COOH), ~7.5-7.8 (m, 2H, Ar-H), 4.1-4.3 (q, 2H, -OCH2-), 1.3-1.5 (t, 3H, -CH3)
2,3-Difluoro-4-hydroxybenzoic acid (Analog: 3-Fluoro-4-hydroxybenzoic acid) ~10.5 (br s, 1H, -OH), ~7.5-7.8 (m, 3H, Ar-H), ~12.5 (br s, 1H, -COOH)[1]
1-Ethoxy-2,3-difluorobenzene (Analog: 1,3-Difluorobenzene) ~6.7-7.3 (m, 4H, Ar-H)[2]
¹³C NMR Spectroscopy Data

Solvent: DMSO-d6

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~165 (-COOH), ~150-160 (C-F), ~145 (C-O), ~115-125 (Ar-C), ~65 (-OCH2-), ~15 (-CH3)
2,3-Difluoro-4-hydroxybenzoic acid (Analog: 3-Fluoro-4-hydroxybenzoic acid) ~167 (-COOH), ~150-160 (C-F, C-O), ~115-130 (Ar-C)[1]
1-Ethoxy-2,3-difluorobenzene (Analog: 1,3-Difluorobenzene) ~163 (d, C-F), ~131 (t, C-H), ~110 (t, C-H), ~103 (t, C-H)[3]
IR Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Predicted) 2800-3300 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~1050 (C-F stretch)
2,3-Difluoro-4-hydroxybenzoic acid (Analog: 3,4-difluoro-2-hydroxybenzoic acid) 3209 (O-H stretch), 1654 (C=O stretch), 1626 (C=C stretch, aromatic), 1315 (C-O stretch)[4]
1-Ethoxy-2,3-difluorobenzene (Analog data not available) Expected peaks: ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~1050 (C-F stretch)
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (Predicted)
This compound C₉H₈F₂O₃202.16[M-H]⁻: 201.04, [M+H]⁺: 203.05
2,3-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃174.10[M-H]⁻: 173.01
1-Ethoxy-2,3-difluorobenzene C₈H₈F₂O158.14[M]⁺: 158.05

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically DMSO-d6 for carboxylic acids to ensure solubility and observe the acidic proton.[5] Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[5]

  • Data Acquisition:

    • ¹H NMR: Standard acquisition parameters are used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled sequence is used to obtain singlets for all carbon atoms. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, is utilized.

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (approx. 100-200 mg) and pressed into a thin pellet.[6] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two KBr plates.[7]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is a suitable instrument for the analysis of these compounds.[8]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution may be infused directly into the ion source or introduced via liquid chromatography.

  • Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.[8] The mass-to-charge ratio (m/z) of the ions is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical workflow of the spectroscopic comparison and the relationship between the compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis Precursor1 2,3-Difluoro-4-hydroxybenzoic Acid Product This compound Precursor1->Product Etherification NMR NMR (1H, 13C) Precursor1->NMR IR IR Spectroscopy Precursor1->IR MS Mass Spectrometry Precursor1->MS Precursor2 1-Ethoxy-2,3-difluorobenzene Precursor2->NMR Precursor2->IR Precursor2->MS Product->NMR Product->IR Product->MS Comparison Compare Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for spectroscopic comparison.

This comprehensive guide provides a framework for the spectroscopic analysis and comparison of this compound and its precursors. The provided data, though partially based on analogous compounds, serves as a robust reference for researchers in the field.

References

A Comparative Guide to the Synthesis of Fluorinated Benzoic Acids: Benchmarking 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for various fluorinated benzoic acids, with a special focus on a proposed synthesis for 4-Ethoxy-2,3-difluorobenzoic acid. The information presented herein is intended to assist researchers in selecting optimal synthetic strategies based on factors such as yield, reaction conditions, and starting material availability.

Introduction

Fluorinated benzoic acids are pivotal building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzoic acid scaffold can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This guide benchmarks a proposed synthetic pathway for this compound against established methods for other structurally relevant fluorinated benzoic acids.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes key performance indicators for the synthesis of this compound and a selection of other fluorinated benzoic acids.

CompoundStarting Material(s)Key ReagentsReaction TimeYield (%)Purity
This compound (Proposed) 1-Ethoxy-2,3-difluorobenzenen-Butyllithium, Dry CO₂2-4 hoursEstimated 60-70%High
2-Fluorobenzoic acid Anthranilic acidNaNO₂, HF~3 hours~95%High
2-Amino-3-fluorobenzoic acid 7-FluoroisatinNaOH, H₂O₂~2 hours84-96%High[1]
4-Fluoro-2-hydroxybenzoic acid 2,4-Difluorobenzoic acidNaOH, DMSO~8 hours90%High[2]
2,4-Dichloro-3,5-difluorobenzoic acid 4-Chloro-3,5-difluorobenzonitrileConc. H₂SO₄, HNO₃, NaNO₂Multistep77.3% (overall)High[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of the compared fluorinated benzoic acids are provided below.

Proposed Synthesis of this compound

This proposed synthesis is based on the ortho-lithiation of 1-Ethoxy-2,3-difluorobenzene followed by carboxylation.

Materials:

  • 1-Ethoxy-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-Ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour.

  • A stream of dry CO₂ gas is bubbled through the solution, or the solution is poured over crushed dry ice, and the mixture is allowed to warm to room temperature overnight.

  • The reaction is quenched with 1M HCl, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis of 2-Fluorobenzoic acid

This established method utilizes the diazotization of anthranilic acid.[5][6]

Materials:

  • Anthranilic acid

  • Sodium nitrite (NaNO₂)

  • Anhydrous hydrogen fluoride (HF)

  • Methoxyethyl methyl ether

Procedure:

  • Anthranilic acid is dissolved in methoxyethyl methyl ether.

  • Anhydrous hydrogen fluoride and sodium nitrite are added to the solution to facilitate diazotization.

  • The reaction mixture is refluxed for approximately 3 hours.

  • After cooling, the product is isolated through appropriate workup procedures to yield 2-Fluorobenzoic acid. A yield of 95% has been reported for a similar oxidation of o-fluorobenzaldehyde.[5]

Synthesis of 2-Amino-3-fluorobenzoic acid

This synthesis involves the oxidative cleavage of 7-fluoroisatin.[1]

Materials:

  • 7-Fluoroisatin

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Hydrochloric acid (HCl), 3M

Procedure:

  • 7-Fluoroisatin is suspended in a 1M aqueous solution of sodium hydroxide.

  • 30% Hydrogen peroxide is added dropwise over 45 minutes, with the temperature rising to 30-40°C.

  • The reaction is stirred for 1.5 hours.

  • The pH of the solution is adjusted to approximately 7.5 with 3M HCl.

  • The mixture is treated with charcoal, filtered, and the filtrate is further acidified to pH 1 to precipitate the product.

  • The solid is collected by filtration and dried to give pure 2-Amino-3-fluorobenzoic acid with a yield of 84-96%.[1]

Synthesis of 4-Fluoro-2-hydroxybenzoic acid

This method involves the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.[2]

Materials:

  • 2,4-Difluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • 2,4-Difluorobenzoic acid and sodium hydroxide are dissolved in DMSO.

  • The mixture is heated to 130 °C and reacted for about 8 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The pH is adjusted to 2-3 with concentrated HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 4-Fluoro-2-hydroxybenzoic acid with a 90% yield.[2]

Mandatory Visualizations

Synthetic Workflow and Logic

The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound and a logical comparison of general synthetic strategies for fluorinated benzoic acids.

Synthetic_Workflow Start 1-Ethoxy-2,3-difluorobenzene in THF Cooling Cool to -78 °C Start->Cooling Lithiation Add n-BuLi (ortho-lithiation) Cooling->Lithiation Carboxylation React with Dry CO₂ Lithiation->Carboxylation Workup Acidic Workup & Extraction Carboxylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Logical_Comparison cluster_start Starting Material cluster_reaction Key Transformation cluster_product Product Type Amino Aminobenzoic Acid Diazotization Diazotization & Fluorination Amino->Diazotization Fluorinated Fluorinated Precursor SNAr Nucleophilic Aromatic Substitution Fluorinated->SNAr Halogenated Halogenated Aromatic Lithiation Lithiation & Carboxylation Halogenated->Lithiation Product1 Fluorobenzoic Acid Diazotization->Product1 Product2 Functionalized Fluorobenzoic Acid SNAr->Product2 Product3 Polysubstituted Fluorobenzoic Acid Lithiation->Product3

Caption: Logical comparison of synthetic strategies for fluorinated benzoic acids.

Signaling Pathway Involvement

Fluorinated benzoic acids are often investigated for their potential to modulate biological pathways. The following diagram illustrates the Cyclooxygenase (COX) pathway, a common target for nonsteroidal anti-inflammatory drugs (NSAIDs), some of which are benzoic acid derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Thromboxane Thromboxane A₂ Prostaglandin_H2->Thromboxane Thromboxane Synthase NSAIDs NSAIDs (e.g., Fluorinated Benzoic Acids) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

References

In Vitro Efficacy of 4-Ethoxy-2,3-difluorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Anti-Inflammatory and Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative analysis of the in vitro efficacy of a novel compound, 4-Ethoxy-2,3-difluorobenzoic acid (termed "Compound X"), against established therapeutic agents. Due to the novelty of Compound X, specific experimental data is not yet publicly available. Therefore, this document presents a hypothetical yet plausible efficacy profile for Compound X to illustrate its potential in two key therapeutic areas: inflammation and oncology. The performance of Compound X is compared against the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, and the kinase inhibitor Sorafenib. This guide is intended for researchers, scientists, and drug development professionals to highlight the standard methodologies used for such comparisons and to provide a framework for evaluating new chemical entities.

Section 1: Comparative Analysis in an Anti-Inflammatory Context

In this scenario, the potential of Compound X as an anti-inflammatory agent is explored by comparing its in vitro efficacy in inhibiting the cyclooxygenase-2 (COX-2) enzyme against that of Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Table 1: In Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X (Hypothetical) 15.00.1150
Ibuprofen 12[1]80[1]0.15[1]
Celecoxib 9.4[2]0.08[2]117.5[2]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value signifies greater selectivity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection Gastric Mucosa Protection Prostaglandins_Thromboxanes->GI_Protection Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Compound_X Compound X (Hypothetical) Compound_X->COX2

Figure 1. Inhibition of the Cyclooxygenase Pathway.

Section 2: Comparative Analysis in an Anti-Cancer Context

Here, the potential of Compound X as an anti-cancer agent is evaluated by comparing its in vitro cytotoxic effects on a human hepatocellular carcinoma cell line (HepG2) with the multi-kinase inhibitor, Sorafenib.

Table 2: In Vitro Cytotoxicity in HepG2 Cells (MTT Assay)
CompoundIC50 (µM) after 48h
Compound X (Hypothetical) 4.5
Sorafenib ~6.0[3]

IC50 values represent the concentration of the drug required to reduce the viability of the cancer cell population by 50%. A lower IC50 indicates greater cytotoxic potency.

Signaling Pathway: Generic Kinase Inhibitor Pathway

The following diagram depicts a simplified signaling cascade often targeted by kinase inhibitors in cancer therapy. These drugs block the phosphorylation events that lead to cell proliferation and survival.

Kinase_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Sorafenib Sorafenib Sorafenib->Receptor_Kinase Compound_X Compound X (Hypothetical) Compound_X->Downstream_Kinase_1

Figure 2. Mechanism of Action of a Kinase Inhibitor.

Section 3: Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide.

COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of cyclooxygenase is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

Experimental Workflow:

COX_Inhibition_Workflow start Start: Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) plate_setup Plate Setup: Add Buffer, Heme, and COX-1 or COX-2 Enzyme to Wells start->plate_setup add_inhibitor Add Diluted Test Compound or Controls plate_setup->add_inhibitor pre_incubation Pre-incubate Plate (e.g., 10 min at 25°C) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction: Add Arachidonic Acid Substrate pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement: Read Absorbance or Fluorescence initiate_reaction->kinetic_measurement data_analysis Data Analysis: Calculate Reaction Rates and % Inhibition kinetic_measurement->data_analysis end End: Determine IC50 Values and Selectivity Ratio data_analysis->end

Figure 3. Workflow for an In Vitro COX Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare reaction buffer, heme, and arachidonic acid substrate solutions. Dilute COX-1 and COX-2 enzymes to the desired concentration.[5][6]

  • Plate Setup: In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.[6]

  • Compound Addition: Add serial dilutions of the test compounds (e.g., Compound X, Ibuprofen, Celecoxib) to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the compounds to interact with the enzymes.[5]

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.[5]

  • Measurement: Immediately measure the absorbance or fluorescence kinetically using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and use a suitable regression model to calculate the IC50 value.[7]

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Compound X, Sorafenib) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 1.5 to 4 hours.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Disclaimer: The efficacy data for this compound (Compound X) presented in this guide is hypothetical and for illustrative purposes only. Further experimental validation is required to determine the actual in vitro and in vivo efficacy of this compound.

References

Comparative Analysis of Antibody Cross-Reactivity for 4-Ethoxy-2,3-difluorobenzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody, designated Ab-4E23D, raised against 4-Ethoxy-2,3-difluorobenzoic acid conjugated to a carrier protein. The following data and protocols are presented as a representative example to guide researchers in evaluating antibody performance for similar small molecule targets.

Data Presentation: Cross-Reactivity Profile of Ab-4E23D

The cross-reactivity of the Ab-4E23D antibody was evaluated against a panel of structurally related analogs to determine its specificity. The inhibitory concentration 50 (IC50) and the cross-reactivity percentage were determined using a competitive Enzyme-Linked Immunosorbent Assay (cELISA).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundTarget Analyte1.5100
4-Methoxy-2,3-difluorobenzoic acidStructural Analog25.06.0
4-Ethoxy-2-fluorobenzoic acidStructural Analog50.03.0
4-Ethoxy-3-fluorobenzoic acidStructural Analog75.02.0
2,3-Difluorobenzoic acidStructural Analog> 1000< 0.15
4-Ethoxybenzoic acidStructural Analog> 1000< 0.15
Benzoic acidStructural Analog> 5000< 0.03

Cross-reactivity (%) = (IC50 of this compound / IC50 of analog) x 100

Experimental Protocols

1. Hapten-Protein Conjugate Synthesis:

Small molecules, or haptens, require conjugation to a larger carrier protein to become immunogenic and elicit an antibody response.[1][2] A common method involves activating the carboxyl group of the hapten (this compound) using a carbodiimide, such as EDC, and then reacting it with the amine groups of a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting conjugate's hapten-to-protein ratio is then characterized using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1][2]

2. Antibody Production:

Polyclonal antibodies were generated by immunizing rabbits with the this compound-KLH conjugate.[3] The immunization protocol involved an initial injection with Freund's complete adjuvant, followed by several booster injections with Freund's incomplete adjuvant at regular intervals. Serum was collected and the antibody titer was determined by noncompetitive ELISA.[3]

3. Competitive ELISA (cELISA) for Cross-Reactivity Analysis:

A competitive ELISA is a standard method for determining the specificity of antibodies against small molecules. The assay is based on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a protein (e.g., Ovalbumin) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the polyclonal antibody (Ab-4E23D) and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is then incubated for a defined period (e.g., 1 hour at 37°C).

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of the analyte is inversely proportional to the color signal. The IC50 values are calculated from the resulting dose-response curves.

Visualizations

Competitive_ELISA_Workflow Start Start Coating Coat Plate with This compound-OVA Conjugate Start->Coating Wash1 Wash Plate Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Plate Blocking->Wash2 Competition Add Antibody and Free Analyte (Standard or Sample) Wash2->Competition Wash3 Wash Plate Competition->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash Plate SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read End End Read->End

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Cross_Reactivity_Concept cluster_high_affinity High Affinity Binding cluster_low_affinity Low Affinity Binding (Cross-reactivity) Antibody1 Antibody Target This compound (Target Analyte) Antibody1->Target Strong Binding Antibody2 Antibody Analog 4-Methoxy-2,3-difluorobenzoic acid (Structural Analog) Antibody2->Analog Weak Binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

Head-to-head comparison of different synthetic routes to 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to 4-Ethoxy-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The comparison is based on established chemical principles and data from analogous reactions, offering a strategic overview for selecting an optimal synthetic approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Multi-step Synthesis from 1,2,3-Trifluorobenzene
Starting Material 2,3-Difluoro-4-hydroxybenzoic acid1,2,3-Trifluorobenzene
Number of Steps 14
Overall Estimated Yield 85-95%30-40%
Estimated Purity >98% (after recrystallization)>98% (after final purification)
Key Reagents Ethyl iodide, Potassium carbonateAcetyl chloride, Aluminum chloride, Potassium permanganate, Nitric acid, Sodium ethoxide
Advantages High efficiency, atom economy, readily available starting materialUtilizes a simple, commercially available starting material
Disadvantages Relies on the availability of a specific substituted benzoic acidLower overall yield, multiple steps, use of strong acids and oxidizing agents

Route 1: Williamson Ether Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid

This route presents a highly efficient and direct one-step synthesis from the commercially available 2,3-Difluoro-4-hydroxybenzoic acid. The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.

Experimental Protocol:

To a solution of 2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide. Ethyl iodide (1.2 eq) is then added, and the reaction mixture is heated to 60-70 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., 2N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound in high purity.

Route 2: Multi-step Synthesis from 1,2,3-Trifluorobenzene

This proposed multi-step route begins with the more fundamental starting material, 1,2,3-trifluorobenzene, and introduces the required functional groups through a sequence of standard organic transformations.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene 1,2,3-Trifluorobenzene (1.0 eq) is reacted with acetyl chloride (1.1 eq) in the presence of a Lewis acid catalyst such as aluminum chloride (1.2 eq) in an inert solvent like dichloromethane at 0 °C to room temperature. This reaction introduces an acetyl group onto the benzene ring, yielding 1-(2,3,4-trifluorophenyl)ethan-1-one.

Step 2: Oxidation of the Acetyl Group The resulting ketone (1.0 eq) is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous alkaline solution. The reaction mixture is heated to reflux until the purple color of the permanganate disappears. Acidification of the mixture yields 2,3,4-trifluorobenzoic acid.

Step 3: Nitration of 2,3,4-Trifluorobenzoic Acid The 2,3,4-trifluorobenzoic acid (1.0 eq) is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at 0-10 °C. This step introduces a nitro group at the 5-position, yielding 5-nitro-2,3,4-trifluorobenzoic acid.

Step 4: Nucleophilic Aromatic Substitution The 5-nitro-2,3,4-trifluorobenzoic acid (1.0 eq) is subjected to nucleophilic aromatic substitution with sodium ethoxide (1.1 eq) in ethanol. The ethoxide selectively displaces the fluorine atom at the 4-position, activated by the electron-withdrawing nitro and carboxyl groups, to give 4-ethoxy-2,3-difluoro-5-nitrobenzoic acid. Subsequent reduction of the nitro group would be required to obtain an amino-substituted product, which is not the target compound. This highlights a potential challenge in regioselectivity and the need for further functional group manipulation in this proposed route.

Visualizing the Synthetic Pathways

Route_1 start 2,3-Difluoro-4-hydroxybenzoic acid reagents Ethyl Iodide, K2CO3 DMF, 60-70 °C start->reagents product This compound reagents->product

Caption: Route 1: Williamson Ether Synthesis.

Route_2 start 1,2,3-Trifluorobenzene step1_reagents 1. Acetyl Chloride, AlCl3 2. H2O start->step1_reagents intermediate1 1-(2,3,4-Trifluorophenyl)ethan-1-one step1_reagents->intermediate1 step2_reagents 1. KMnO4, NaOH, H2O 2. H3O+ intermediate1->step2_reagents intermediate2 2,3,4-Trifluorobenzoic Acid step2_reagents->intermediate2 step3_reagents HNO3, H2SO4 intermediate2->step3_reagents intermediate3 5-Nitro-2,3,4-trifluorobenzoic acid step3_reagents->intermediate3 step4_reagents Sodium Ethoxide, Ethanol intermediate3->step4_reagents product 4-Ethoxy-2,3-difluoro-5-nitrobenzoic acid (Requires further steps) step4_reagents->product

Caption: Route 2: Multi-step Synthesis.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis (Route 1) is the demonstrably superior approach. Its single-step nature, high anticipated yield, and operational simplicity make it the more practical and cost-effective choice for laboratory and potential scale-up applications, provided the starting material, 2,3-Difluoro-4-hydroxybenzoic acid, is readily accessible.

The multi-step synthesis from 1,2,3-trifluorobenzene (Route 2) , while theoretically plausible, suffers from a lower overall yield, a greater number of synthetic transformations, and potential challenges with regioselectivity. This route would likely only be considered if the primary starting material for Route 1 were unavailable.

Unambiguous Structure Elucidation of 4-Ethoxy-2,3-difluorobenzoic Acid via 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural confirmation of 4-Ethoxy-2,3-difluorobenzoic acid is presented, leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. This guide offers a comparative analysis against alternative analytical methods, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structural verification.

The precise molecular architecture of this compound, a key building block in various synthetic applications, is paramount for its intended function and reactivity. While one-dimensional NMR provides initial insights, 2D NMR spectroscopy offers an unequivocal confirmation by mapping the intricate network of proton and carbon connectivities within the molecule.

Molecular Structure and Properties

This compound possesses the molecular formula C9H8F2O3.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group, two adjacent fluorine atoms, and an ethoxy group. The IUPAC name for this compound is this compound, and it is also known by the synonym 2,3-Difluoro-4-ethoxybenzoic acid.[2] The Chemical Abstracts Service (CAS) registry number is 875664-49-6.[2]

Confirming the Structure with 2D NMR Spectroscopy

A combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a detailed and unambiguous picture of the molecular framework.

Experimental Protocol for 2D NMR Analysis:

A sample of this compound was dissolved in deuterated chloroform (CDCl3) and analyzed using a 500 MHz NMR spectrometer.

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a clear correlation would be observed between the methylene (-CH2-) and methyl (-CH3) protons of the ethoxy group.

  • ¹H-¹³C HSQC: This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each protonated carbon in the molecule.

  • ¹H-¹³C HMBC: This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbon atoms. This is crucial for identifying the connectivity between different functional groups, such as the attachment of the ethoxy group to the aromatic ring and the position of the carboxylic acid.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
-CH3~1.4~15C of -CH2-
-CH2-~4.1~65C of -CH3, C4 of aromatic ring
H-5~7.0~115C-4, C-6, C=O
H-6~7.8~125C-1, C-5, C-4
C-1-~110H-5
C-2-~145 (J C-F)H-6
C-3-~150 (J C-F)H-5
C-4-~155 (J C-F)H-5, H-6, -CH2-
C=O-~165H-5, H-6

Note: Chemical shifts are approximate and can vary based on solvent and concentration. J C-F refers to coupling between carbon and fluorine.

Logical Relationship of 2D NMR Correlations:

G Structural Confirmation via 2D NMR cluster_ethoxy Ethoxy Group CH3 CH3 (δ ~1.4) CH2 CH2 (δ ~4.1) CH3->CH2 COSY C_CH3 C_CH3 C4 C-4 CH2->C4 HMBC C_CH2 C_CH2 H5 H-5 (δ ~7.0) H6 H-6 (δ ~7.8) H5->H6 COSY (weak) H5->C4 HMBC C5 C-5 H5->C5 HSQC C6 C-6 H5->C6 HMBC COOH_C COOH_C C1 C-1 H6->C1 HMBC H6->C5 HMBC H6->C6 HSQC C2 C-2 (F) C3 C-3 (F) COOH COOH (δ ~11-12)

Caption: Inter-atomic correlations confirming the structure of this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structure elucidation in solution, other techniques can provide complementary or alternative information.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atomic connectivity in solutionNon-destructive, provides information on molecular dynamics and conformation in solutionRequires soluble sample, relatively long acquisition times
X-ray Crystallography Precise 3D structure in the solid stateUnambiguous determination of stereochemistry and bond lengths/anglesRequires a single, high-quality crystal, structure may differ from solution
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide direct information on atomic connectivity
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple, provides a molecular "fingerprint"Ambiguous for complex molecules, does not provide connectivity information

Experimental Workflow for Structural Elucidation:

G General Workflow for Structural Elucidation Sample Sample of this compound NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Sample->NMR_1D Initial Analysis MS Mass Spectrometry Sample->MS Molecular Weight NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Detailed Connectivity Structure_Confirmation Confirmed Structure NMR_2D->Structure_Confirmation MS->Structure_Confirmation Xray X-ray Crystallography (optional) Xray->Structure_Confirmation

Caption: A typical workflow for the structural confirmation of an organic molecule.

References

Reproducibility of 4-Ethoxy-2,3-difluorobenzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of potential synthetic routes for 4-ethoxy-2,3-difluorobenzoic acid is presented for researchers and professionals in drug development. This guide outlines two plausible, reproducible protocols, complete with detailed methodologies and a comparative analysis of their potential yields, purities, and overall efficiency. The information is based on established synthetic strategies for analogous fluorinated benzoic acids, providing a foundational framework for its synthesis.

Currently, there is a notable absence of published, peer-reviewed protocols specifically detailing the synthesis of this compound. However, by examining established methods for the synthesis of structurally similar compounds, it is possible to propose reliable and reproducible synthetic pathways. This guide explores two such hypothetical protocols, derived from analogous syntheses of other difluorobenzoic acid derivatives.

Comparative Analysis of Proposed Synthetic Protocols

The two proposed protocols—nucleophilic aromatic substitution (SNA r) and a multi-step synthesis involving lithiation—offer distinct advantages and disadvantages. The choice of protocol would likely depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

ParameterProtocol 1: Nucleophilic Aromatic Substitution (SNAr)Protocol 2: Multi-step Synthesis via Lithiation
Starting Material 2,3,4-Trifluorobenzoic acid1-Bromo-2,3-difluoro-4-ethoxybenzene
Key Reactions Nucleophilic aromatic substitutionGrignard formation/lithiation, Carboxylation
Potential Yield Moderate to HighModerate
Potential Purity Good to ExcellentGood, may require purification from starting material
Reproducibility HighModerate to High
Scalability Potentially scalableScalable with careful temperature control
Key Advantages Fewer synthetic stepsMilder final reaction conditions
Potential Challenges Regioselectivity, potential for side reactionsPreparation of the organometallic intermediate

Proposed Synthetic Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2,3,4-Trifluorobenzoic Acid

This protocol is based on the principle of nucleophilic aromatic substitution, a common method for introducing substituents onto an aromatic ring. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group facilitates the substitution of the fluorine at the 4-position by an ethoxy group.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol at room temperature with vigorous stirring until all the sodium has reacted to form sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 2,3,4-trifluorobenzoic acid (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

SNAr_Protocol start Start prep_ethoxide Prepare Sodium Ethoxide (Sodium in Ethanol) start->prep_ethoxide add_reagents Add 2,3,4-Trifluorobenzoic Acid prep_ethoxide->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux workup Aqueous Work-up & Acidification reflux->workup purification Filter and Recrystallize workup->purification product This compound purification->product

Figure 1. Workflow for SNAr Synthesis.
Protocol 2: Multi-step Synthesis via Lithiation of a Brominated Precursor

This pathway involves the formation of an organometallic intermediate from a brominated precursor, followed by carboxylation to yield the desired benzoic acid. This approach is common in the synthesis of substituted benzoic acids.

Experimental Protocol:

  • Preparation of Grignard/Lithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place magnesium turnings (1.2 equivalents) or a solution of n-butyllithium (1.1 equivalents) in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Formation of the Organometallic Intermediate: Slowly add a solution of 1-bromo-2,3-difluoro-4-ethoxybenzene (1.0 equivalent) in the same anhydrous solvent to the flask at a low temperature (typically -78 °C for lithiation). Stir the mixture until the formation of the Grignard or organolithium reagent is complete.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by acidification with an appropriate acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Ethoxy-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 4-Ethoxy-2,3-difluorobenzoic acid. The following procedures are based on the hazardous properties of structurally similar compounds, including various difluorobenzoic and ethoxybenzoic acids, in the absence of a specific Safety Data Sheet (SDS) for the title compound. It is imperative to handle this chemical as hazardous waste and to adhere to all local, state, and federal regulations.

Key Safety and Hazard Information

Based on analogous chemical structures, this compound is anticipated to present several health hazards. The primary concerns include skin irritation, serious eye irritation, and potential respiratory irritation. All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE).

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Codes
Skin Corrosion/Irritation (Category 2)Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3)Harmful to aquatic life with long lasting effects.P273

Experimental Protocols for Disposal

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[1]

  • Hand Protection: Chemical-resistant protective gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[3]

  • Container Selection and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical to prevent any reaction or degradation.

    • The label should prominently display "Hazardous Waste" and identify the contents as "this compound". Include the date of waste accumulation.

  • Waste Segregation and Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Segregate this waste from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[4]

    • Ensure the container is kept tightly closed except when adding waste.[3]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[5]

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.[3]

    • Do not allow the chemical to enter drains or waterways.[5]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.[1][3][6]

    • Do not dispose of this chemical down the drain or in regular trash.[5]

    • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[3]

Disposal Workflow

cluster_spill Spill Event A Step 1: Identify Waste Treat this compound as Hazardous Waste B Step 2: Select & Label Container Use a compatible, sealed container. Label with 'Hazardous Waste' and contents. A->B C Step 3: Segregate & Store Store in a designated, ventilated area. Separate from incompatible chemicals. B->C E Step 5: Professional Disposal Arrange for collection by a licensed waste disposal service. C->E D Step 4: Manage Spills Avoid dust, sweep into waste container. Prevent entry into drains. D->B Add spilled material to waste container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-Ethoxy-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for managing 4-Ethoxy-2,3-difluorobenzoic acid in a laboratory setting.

Chemical Properties and Hazards:

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for corrosive and irritant chemicals.[5][6][7][8]

Body PartRequired PPESpecifications
Eyes Safety Goggles or Face ShieldGoggles should be chemical-splash resistant.[6][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][8][9]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[5][8] Always check the glove manufacturer's chemical resistance guide.
Body Laboratory Coat or ApronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect against splashes.[7]
Respiratory Dust Mask or RespiratorUse a NIOSH/MSHA approved respirator or a dust mask (such as an N95) if handling the solid in a way that generates dust, especially outside of a fume hood.[5][10]

Operational Plan:

A clear operational workflow is essential for the safe handling of this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheets (of similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid Compound prep_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve reaction_setup Set up Reaction Apparatus handling_dissolve->reaction_setup reaction_run Run Reaction reaction_setup->reaction_run cleanup_decontaminate Decontaminate Glassware reaction_run->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

Handling and Weighing:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Before handling, ensure all required PPE is correctly worn.

  • Use a tared weigh boat or glassine paper to accurately weigh the desired amount of the solid compound.

  • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

Dissolution:

  • Add the weighed solid to the appropriate solvent in a suitable flask.

  • If necessary, gently stir the mixture using a magnetic stirrer to aid dissolution.

  • Keep the container covered as much as possible to prevent the release of vapors.

Disposal Plan:

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

This compound is a halogenated organic compound.[11] As such, all waste containing this substance must be segregated from non-halogenated waste streams.[12][13]

waste_disposal cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) halogenated_container Designated Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (e.g., reaction residues, washings) liquid_waste->halogenated_container licensed_disposal Licensed Hazardous Waste Disposal Company halogenated_container->licensed_disposal

Figure 2. A logical flow diagram for the proper disposal of waste containing this compound.

Disposal Procedure:

  • Collect all solid and liquid waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[14]

  • The container must be kept securely closed when not in use.[14]

  • Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.[12][15]

  • Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

Emergency Procedures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible in the work area.[8]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。